Undecylenic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96451-28-4 | |
| Record name | 10-Undecenoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8035001 | |
| Record name | 10-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |
| Record name | 10-Undecenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecylenic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Undecylenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 10-Undecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |
| Record name | Undecylenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Undecylenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |
| Record name | Undecylenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Undecylenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 10-Undecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.910 - 0.917 | |
| Record name | 10-Undecenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-38-9, 1333-28-4 | |
| Record name | Undecylenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecylenic acid [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | undecylenic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | undecylenic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Undecenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undec-10-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYLENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Undecylenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24.5 °C | |
| Record name | Undecylenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Undecylenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Undecylenic Acid's Mechanism of Action Against Candida albicans: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic candidiasis. A key virulence attribute of C. albicans is its ability to transition from a unicellular yeast form to a filamentous hyphal form, a process critical for tissue invasion and biofilm formation. Undecylenic acid, a monounsaturated fatty acid, has long been recognized for its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms through which this compound exerts its inhibitory effects on Candida albicans, with a focus on its impact on morphogenesis and biofilm development.
Core Mechanism of Action: Inhibition of Morphogenesis and Biofilm Formation
The primary mechanism of action of this compound against Candida albicans is the potent inhibition of the yeast-to-hypha morphological transition.[1][2][3][4][5] This dimorphic switch is a critical step for the establishment of infection and the development of robust biofilms. By arresting this transition, this compound effectively curtails the pathogen's virulence.
This compound's inhibitory effects are dose-dependent. Studies have shown that it can significantly reduce germ tube formation at concentrations as low as 10 µM.[2] At higher concentrations, the morphological transition is completely abolished. Specifically, effective inhibition of biofilm formation is observed at concentrations above 3 mM, with the complete cessation of the yeast-to-filamentous phase transition occurring at concentrations above 4 mM.[6]
The consequences of this inhibition are multifaceted:
-
Reduced Tissue Invasion: Hyphal filaments are essential for penetrating host tissues. By preventing their formation, this compound limits the invasive potential of C. albicans.
-
Disrupted Biofilm Formation: Biofilms, complex communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to antifungal agents. The initial step of biofilm formation involves the adhesion of yeast cells and their subsequent germination into hyphae. This compound's anti-morphogenetic activity directly thwarts this process, leading to the formation of poorly organized and thinner biofilms with a reduced number of viable cells.[6]
-
Altered Cell Morphology: Even at lower concentrations, this compound induces noticeable changes in the cell surface of C. albicans, causing it to appear crumpled and atrophic under scanning electron microscopy.[6]
Molecular Targets and Downstream Effects
The precise molecular targets of this compound are still under investigation, but evidence points towards a multi-pronged attack on key cellular processes:
Downregulation of Hypha-Specific Gene Expression:
This compound treatment leads to a significant reduction in the transcription of genes crucial for hyphal formation and biofilm integrity. A key gene affected is HWP1 (Hyphal Wall Protein 1), which encodes a cell wall protein essential for hyphal adhesion and biofilm development.[6] The downregulation of HWP1 contributes directly to the observed defects in biofilm structure.
Interference with Fatty Acid Metabolism:
As a fatty acid itself, this compound is thought to interfere with the fungal fatty acid biosynthesis pathway. This disruption can have cascading effects on the integrity and function of the cell membrane, which is vital for numerous cellular processes, including morphogenesis.
Alteration of Cytoplasmic pH:
Medium-chain fatty acids have been shown to act as proton carriers, shuttling protons across the plasma membrane and thereby disrupting the regulation of cytoplasmic pH. This can interfere with the cytoplasmic alkalinization that is known to accompany germ tube formation in C. albicans.[2]
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from various studies on the inhibitory effects of this compound on Candida albicans.
| Parameter | Concentration | Effect | Reference |
| Morphogenesis Inhibition | |||
| Germ Tube Formation | 10 µM | Sevenfold reduction in germ tube formation. | [2] |
| Yeast-to-Hypha Transition | > 4 mM | Complete abolishment of the morphological transition. | [6] |
| Biofilm Inhibition | |||
| Biofilm Formation | > 3 mM | Effective inhibition of C. albicans biofilm formation. | [6] |
| Minimum Inhibitory Concentration (MIC) | |||
| MIC50 (Hexosome formulation) | 0.01 wt% hexosomes | 50% reduction in C. albicans growth. | |
| MIC90 (Hexosome formulation) | 0.16 wt% hexosomes | 90% reduction in C. albicans growth. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound against Candida albicans.
Germ Tube Formation Assay
This assay is a rapid method to assess the initial stages of hyphal development.
-
Materials:
-
Candida albicans culture grown overnight on Sabouraud Dextrose Agar (SDA).
-
Fetal Bovine Serum (FBS) or other suitable induction medium.
-
This compound stock solution.
-
Test tubes, sterile pipette tips, microscope slides, and coverslips.
-
Incubator at 37°C.
-
Light microscope.
-
-
Procedure:
-
Prepare a light suspension of C. albicans cells from the SDA plate in a small volume of sterile saline. The inoculum should not be too dense, as this can inhibit germ tube formation.
-
In separate test tubes, prepare serial dilutions of this compound in FBS. Include a control tube with FBS only.
-
Inoculate each tube with the C. albicans suspension to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the tubes at 37°C for 2-3 hours.
-
After incubation, place a drop of the cell suspension from each tube onto a microscope slide, cover with a coverslip, and observe under a light microscope at 400x magnification.
-
A germ tube is identified as a short, non-septate filament extending from the yeast cell, without a constriction at its point of origin.
-
Count at least 100 cells and determine the percentage of cells that have formed germ tubes for each concentration of this compound and the control.
-
Biofilm Quantification using the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method to quantify the metabolic activity of viable cells within a biofilm.
-
Materials:
-
Candida albicans culture.
-
RPMI-1640 medium buffered with MOPS.
-
96-well flat-bottom microtiter plates.
-
This compound stock solution.
-
XTT sodium salt.
-
Menadione.
-
Phosphate-buffered saline (PBS).
-
Plate reader.
-
-
Procedure:
-
Grow C. albicans in a suitable broth overnight and adjust the cell concentration to 1 x 10^7 cells/mL in RPMI-1640.
-
Add 100 µL of the cell suspension to the wells of a 96-well plate. Include wells with medium only as a negative control.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI-1640 containing serial dilutions of this compound to the wells. Include control wells with this compound-free medium.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution. Dissolve XTT in PBS to a final concentration of 0.5 mg/mL and add menadione to a final concentration of 1 µM.
-
Add 100 µL of the XTT-menadione solution to each well and incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is directly proportional to the metabolic activity of the biofilm.
-
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the expression of a target gene, such as HWP1, in this compound-treated C. albicans.
-
Materials:
-
Candida albicans culture.
-
Biofilm-inducing medium.
-
This compound.
-
RNA extraction kit suitable for yeast (e.g., hot formamide-EDTA method or commercial kits).
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for the target gene (HWP1) and a reference gene (e.g., ACT1).
-
qPCR instrument.
-
-
Procedure:
-
Biofilm Formation and Treatment: Grow C. albicans biofilms in the presence and absence of a sub-inhibitory concentration of this compound as described in the XTT assay protocol.
-
RNA Extraction:
-
Harvest the biofilm cells by scraping.
-
Extract total RNA using a robust method that ensures efficient lysis of the fungal cell wall (e.g., mechanical disruption with beads followed by a commercial kit or the hot formamide-EDTA method).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target (HWP1) and reference (ACT1) genes.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control.
-
-
Signaling Pathways and Logical Relationships
The morphological transition in Candida albicans is regulated by complex signaling networks, including the Ras/cAMP/PKA and MAPK pathways. While direct interaction of this compound with the upstream components of these pathways has not been definitively established, its observed downstream effects, such as the downregulation of HWP1, strongly suggest an interference with these signaling cascades.
Below are diagrams illustrating the key signaling pathways involved in C. albicans morphogenesis and a logical workflow of this compound's action.
Caption: Putative interference of this compound with C. albicans signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thecandidadiet.com [thecandidadiet.com]
- 5. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bio-Based Synthesis of Undecylenic Acid from Castor Oil
Authored for: Researchers, Scientists, and Drug Development Professionals
November 24, 2025
Abstract
Undecylenic acid, a C11 unsaturated fatty acid, is a valuable chemical intermediate in the polymer, pharmaceutical, and cosmetic industries. Traditionally produced through high-temperature pyrolysis of castor oil, a non-edible vegetable oil, there is a growing demand for more sustainable and greener production routes.[1] This technical guide provides an in-depth overview of the bio-based synthesis of this compound from castor oil, focusing on enzymatic and whole-cell biocatalytic strategies. It details the enzymatic hydrolysis of castor oil to its primary constituent, ricinoleic acid, and explores a plausible biochemical pathway for the subsequent oxidative cleavage of ricinoleic acid into this compound and heptanal. Detailed experimental protocols, quantitative data from various biocatalytic systems, and proposed metabolic engineering strategies are presented to guide future research and development in this field.
Introduction
Castor oil, derived from the seeds of Ricinus communis, is a unique triglyceride, with approximately 90% of its fatty acid content being ricinoleic acid (cis-12-hydroxyoctadec-9-enoic acid).[2] The conventional industrial method for producing this compound involves the pyrolysis of castor oil or its methyl ester at temperatures ranging from 500-600°C.[3][4] This energy-intensive process yields this compound and heptanal through a mechanism proposed to be a McLafferty-type rearrangement.[5]
Bio-based synthesis presents an attractive alternative, offering milder reaction conditions, higher specificity, and reduced environmental impact. The biocatalytic route is conceptually a two-step process:
-
Hydrolysis: Enzymatic release of ricinoleic acid from the castor oil triglyceride backbone.
-
Oxidative Cleavage: Biocatalytic cleavage of the C11-C12 bond of ricinoleic acid to yield this compound and heptanal.
This guide will detail the current state of research for each of these steps and propose pathways for future development.
Step 1: Enzymatic Hydrolysis of Castor Oil
The first step in the bio-based production of this compound is the hydrolysis of castor oil to free ricinoleic acid and glycerol. This is most effectively achieved using lipases (triacylglycerol hydrolases, E.C. 3.1.1.3).
Lipase-Catalyzed Hydrolysis
Various lipases have been shown to efficiently catalyze the hydrolysis of castor oil. The choice of enzyme, reaction conditions, and the use of immobilization can significantly impact the degree and rate of hydrolysis.[6] Lipases from Candida rugosa and Thermomyces lanuginosus are among the most effective.[7][8]
Data Presentation: Lipase-Catalyzed Castor Oil Hydrolysis
The following table summarizes quantitative data from various studies on the enzymatic hydrolysis of castor oil.
| Lipase Source | Catalyst Form | Temperature (°C) | pH | Oil:Water Ratio | Reaction Time (h) | Hydrolysis Yield (%) | Reference |
| Candida rugosa (CRL) | Free Enzyme | 40 | 7.72 | 1:1 (g/g buffer) | 6 | 65.5 | [8] |
| Candida rugosa (CRL) | Immobilized | 34 | 7.05 | 1:1.6 (ratio) | - | 46.81 | [2] |
| Thermomyces lanuginosus (Lipozyme TLIM) | Immobilized | 41.3 | - | 1:40 (molar) | 39.2 | 96.2 | [2] |
| Porcine Pancreas Lipase (PPL) | Free Enzyme | 37 | 7.0 | 1:4 (v/v) | 12 | 90 | [2] |
| Rhizopus oryzae (ROL) | Free Enzyme | 37 | 7.0 | 1:4 (v/v) | 12 | 90 | [2] |
| Oat (Avena sativa) Seeds | Crude Enzyme | - | - | - | - | ~90 | [9] |
Experimental Protocol: General Lipase-Catalyzed Hydrolysis of Castor Oil
This protocol provides a general methodology for the laboratory-scale hydrolysis of castor oil using a commercial lipase.
1. Materials:
- Castor Oil (commercial grade)
- Lipase (e.g., from Candida rugosa or Thermomyces lanuginosus)
- Phosphate buffer (e.g., 0.1 M, pH 7.0)
- Emulsifier (optional, e.g., gum arabic)
- Ethanol (95%) for stopping the reaction
- Potassium hydroxide (KOH) solution (0.1 N in ethanol) for titration
- Phenolphthalein indicator
- Stirred, temperature-controlled reactor vessel
2. Procedure:
- Prepare an emulsion by mixing castor oil and phosphate buffer (e.g., at a 1:1 v/v ratio) in the reactor vessel. If using an emulsifier, add it to the buffer before mixing.
- Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) under constant stirring (e.g., 200 rpm).
- Add the lipase to the reaction mixture. The enzyme loading can be optimized (e.g., starting with 1% w/w of oil).
- Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 6-24 hours).
- Periodically, withdraw small aliquots of the reaction mixture to monitor the progress of hydrolysis.
- To analyze an aliquot, stop the enzymatic reaction by adding an excess of hot 95% ethanol.
- Determine the amount of free fatty acids released by titrating the sample with a standardized KOH solution using phenolphthalein as an indicator.
- The degree of hydrolysis is calculated based on the amount of KOH consumed relative to the initial saponification value of the castor oil.
9. Product Recovery:
- After the reaction, inactivate the enzyme by heating (e.g., 90°C for 15 minutes).
- Acidify the mixture to a low pH (e.g., pH 2) with HCl to ensure all fatty acids are in their free form.
- Separate the oily layer (containing ricinoleic acid) from the aqueous layer (containing glycerol) by centrifugation or using a separation funnel.
- Wash the oil layer with hot water to remove residual glycerol and catalyst.
- The resulting product is enriched ricinoleic acid, which can be used in the subsequent biotransformation step.
Step 2: Biocatalytic Oxidative Cleavage of Ricinoleic Acid
While microbial biotransformation of ricinoleic acid to other valuable compounds like γ-decalactone via β-oxidation is well-documented, a direct, single-pathway biocatalytic cleavage to this compound has not been extensively reported in industrial practice.[10][11] However, a plausible and analogous pathway exists in nature, primarily in plants, for the cleavage of other fatty acids. This is the Lipoxygenase (LOX) - Hydroperoxide Lyase (HPL) pathway.
Proposed Biochemical Pathway: LOX-HPL Catalyzed Cleavage
This pathway offers a biochemical parallel to the pyrolysis reaction, involving the formation of a hydroperoxide intermediate followed by C-C bond cleavage.
-
Lipoxygenase (LOX) Action: Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.[12] While they typically act on fatty acids with a cis,cis-1,4-pentadiene motif, their activity on monounsaturated fatty acids like ricinoleic acid is less common but conceivable. A specific LOX would be required to introduce a hydroperoxy group at the C-12 position, adjacent to the hydroxyl group, forming 12-hydroperoxy-ricinoleic acid.
-
Hydroperoxide Lyase (HPL) Action: Hydroperoxide lyases (EC 4.1.2.-) are cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments.[9][13] A specific HPL would then cleave the C11-C12 bond of the hydroperoxide intermediate, yielding heptanal (a C7 aldehyde) and 10-formyl-dec-9-enoic acid. The latter would then be readily oxidized to this compound.
The diagram below illustrates this proposed biochemical pathway.
Whole-Cell Biocatalysis and Metabolic Engineering
Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including cofactor regeneration and protection of enzymes from the reaction environment. Microorganisms like Pseudomonas aeruginosa are known to metabolize fatty acids, but often through complex pathways that do not lead to the desired products. Therefore, metabolic engineering of robust host organisms like Saccharomyces cerevisiae (baker's yeast) or Yarrowia lipolytica is a promising strategy.[6][7]
Proposed Metabolic Engineering Strategy in Yeast
A metabolically engineered yeast strain could be developed to produce this compound from a simple carbon source like glucose, or more directly by converting supplemented ricinoleic acid.
Key Engineering Steps:
-
Host Strain Selection: Choose an oleaginous yeast like Yarrowia lipolytica, known for high lipid accumulation.
-
Pathway Introduction: Heterologously express genes for the key enzymes:
-
A fatty acid ∆12-hydroxylase (if starting from oleic acid to produce ricinoleic acid).
-
A specific lipoxygenase (LOX) capable of acting on ricinoleic acid.
-
A specific hydroperoxide lyase (HPL) for C-C bond cleavage.
-
-
Optimization of Precursor Supply: Enhance the flux towards oleic acid (the precursor to ricinoleic acid) by overexpressing key genes in the fatty acid synthesis pathway (e.g., ACC1, FAS1, FAS2).[14]
-
Elimination of Competing Pathways: Knock out genes responsible for fatty acid degradation (β-oxidation) and storage into triglycerides to channel intermediates towards the desired product.
The logical workflow for developing such an engineered strain is depicted below.
Experimental Protocol: Whole-Cell Biotransformation of Ricinoleic Acid
This protocol outlines a general procedure for testing a microbial strain (native or engineered) for the conversion of ricinoleic acid.
1. Materials:
- Microbial strain (e.g., Pseudomonas sp. or engineered yeast)
- Appropriate growth medium (e.g., TSB for bacteria, YPD for yeast)
- Biotransformation medium (e.g., minimal medium with ricinoleic acid as the carbon source)
- Ricinoleic acid
- Surfactant (e.g., Tween 80, to aid substrate solubility)
- Shaking incubator
- Centrifuge
- Organic solvent for extraction (e.g., ethyl acetate)
- Analytical equipment (e.g., GC-MS)
2. Procedure:
- Inoculum Preparation: Grow a seed culture of the microbial strain in its appropriate growth medium until it reaches the late exponential phase.
- Cell Harvesting: Harvest the cells from the seed culture by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.
- Biotransformation Setup: Resuspend the cell pellet in the biotransformation medium to a desired cell density (e.g., OD600 of 10).
- Substrate Addition: Add ricinoleic acid to the cell suspension. It can be pre-dissolved in a small amount of ethanol or emulsified with a surfactant to improve dispersion. A typical starting concentration is 1-10 g/L.
- Incubation: Incubate the reaction mixture in a shaking incubator at the optimal temperature and agitation speed for the chosen microorganism (e.g., 30°C, 200 rpm for yeast).
- Sampling and Analysis:
- Withdraw samples at regular intervals (e.g., 0, 12, 24, 48 hours).
- Stop the reaction in the sample by acidifying to pH 2 with HCl.
- Extract the fatty acids and conversion products with an organic solvent like ethyl acetate.
- Analyze the organic extract using GC-MS to identify and quantify the substrate (ricinoleic acid) and products (this compound, heptanal, and any byproducts).
Conclusion and Future Outlook
The bio-based synthesis of this compound from castor oil is a promising green alternative to the conventional high-temperature pyrolysis method. The enzymatic hydrolysis of castor oil to ricinoleic acid is a well-established and efficient process. The key challenge remains the development of a specific and high-yield biocatalytic C-C bond cleavage of ricinoleic acid. The proposed pathway involving lipoxygenase and hydroperoxide lyase provides a strong theoretical foundation for future research. The discovery and characterization of novel enzymes with the desired activity on ricinoleic acid, coupled with advanced metabolic engineering of robust microbial hosts, will be crucial for developing an economically viable and sustainable industrial bioprocess. This will not only provide a greener route to this compound but also open up possibilities for producing a range of other valuable chemicals from the versatile castor oil platform.
References
- 1. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heptaldehyde and this compound production from thermal and thermo-catalytic cracking of castor oil [ouci.dntb.gov.ua]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 14. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
From Renewable Feedstock to High-Performance Polymer: A Technical Guide to Nylon-11 Synthesis from Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Nylon-11, a high-performance bioplastic, from its precursor, undecylenic acid. Derived from castor oil, a renewable resource, Nylon-11 offers a sustainable alternative to petroleum-based polymers with a unique combination of properties, including excellent chemical resistance, flexibility, and durability.[1] This document provides a comprehensive overview of the chemical transformations involved, from the initial functionalization of this compound to the final polymerization of the 11-aminoundecanoic acid monomer. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in the field.
The Synthetic Pathway: An Overview
The industrial production of Nylon-11 from this compound is a multi-step process that begins with the anti-Markovnikov addition of hydrogen bromide across the terminal double bond of this compound to form 11-bromoundecanoic acid. This intermediate is then converted to 11-aminoundecanoic acid via amination. Finally, the bifunctional monomer, possessing both an amine and a carboxylic acid group, undergoes polycondensation to yield Nylon-11.[1][2]
The overall synthesis can be visualized as a three-stage process:
-
Hydrobromination of this compound: Introduction of a bromine atom at the terminal carbon.
-
Amination of 11-Bromoundecanoic Acid: Substitution of the bromine atom with an amino group.
-
Polymerization of 11-Aminoundecanoic Acid: Formation of the polyamide chains.
Experimental Protocols and Quantitative Data
This section provides detailed methodologies for the key transformations in the synthesis of Nylon-11, accompanied by tables summarizing the quantitative data for easy comparison of different reaction conditions and their outcomes.
Step 1: Hydrobromination of this compound
The anti-Markovnikov addition of hydrogen bromide to this compound is a critical step to ensure the formation of the terminal bromo-functionalized intermediate. This reaction is typically carried out in the presence of a radical initiator.
Experimental Protocol:
-
Reaction Setup: A solution of this compound is prepared in a non-polar solvent, such as a mixture of toluene and benzene, in a suitable reactor equipped with a stirrer, a gas inlet, and a cooling system.
-
Initiator Addition: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the solution.
-
HBr Gas Introduction: Hydrogen bromide gas is bubbled through the cooled reaction mixture. The temperature is maintained at a low level, typically between -10°C and 20°C, to favor the anti-Markovnikov addition and control the exothermicity of the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed to remove unreacted HBr and the solvent is removed under reduced pressure to yield crude 11-bromoundecanoic acid.
| Parameter | Condition 1 | Condition 2 | Reference |
| Solvent | Toluene/Benzene | Toluene | [3] |
| Initiator | Azobisisobutyronitrile | Benzoyl Peroxide | [2][3] |
| Temperature | 18-20°C | 10-12°C | [3] |
| Molar Ratio (this compound:HBr) | 1:1.1 | 1:1.2 | [3] |
| Yield | Not specified | 95-97% | [4] |
Table 1: Comparison of reaction conditions for the hydrobromination of this compound.
Step 2: Amination of 11-Bromoundecanoic Acid
The conversion of 11-bromoundecanoic acid to 11-aminoundecanoic acid is achieved through nucleophilic substitution with ammonia. This step is often the most time-consuming and various strategies are employed to improve reaction rates and yields.
Experimental Protocol:
-
Reaction Setup: The crude 11-bromoundecanoic acid is dispersed in an aqueous ammonia solution in a pressure reactor equipped with a stirrer and a temperature control system.
-
Ammonia Concentration and Ratio: A significant excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts. The concentration of the aqueous ammonia solution is typically between 25% and 32% by weight.
-
Temperature and Pressure: The reaction is carried out at elevated temperatures, often with a gradual increase in temperature to control the reaction rate and minimize side reactions. The reaction is performed under pressure due to the volatility of ammonia.
-
Catalyst (Optional): In some protocols, a phase transfer catalyst, such as a quaternary ammonium salt, is added to accelerate the reaction.
-
Work-up and Purification: After the reaction is complete, the excess ammonia is removed, and the crude 11-aminoundecanoic acid is purified by recrystallization from water.
| Parameter | Condition 1 | Condition 2 | Reference |
| Ammonia Concentration | 28% (w/w) | 32% (w/w) | [5][6] |
| Molar Ratio (11-bromo acid:NH3) | 1:10 | Not specified | [5] |
| Temperature Profile | 28-30°C (isothermal) | Gradual increase from 22°C to 32°C | [5][6] |
| Reaction Time | 36 hours | Not specified | [5] |
| Catalyst | Tetrabutylammonium bromide | None | [5][6] |
| Yield | 92.6% | Not specified | [5] |
Table 2: Comparison of reaction conditions for the amination of 11-bromoundecanoic acid.
Step 3: Polymerization of 11-Aminoundecanoic Acid to Nylon-11
The final step in the synthesis is the polycondensation of 11-aminoundecanoic acid to form Nylon-11. This is typically achieved through melt polymerization, where the monomer is heated above its melting point to initiate the formation of amide bonds with the elimination of water.
Experimental Protocol:
-
Monomer Preparation: High-purity 11-aminoundecanoic acid is essential for achieving a high molecular weight polymer. The monomer is thoroughly dried before polymerization.
-
Melt Polymerization: The monomer is charged into a reactor equipped with a stirrer and a system for removing water. The reactor is first purged with an inert gas (e.g., nitrogen) to prevent oxidation. The temperature is then raised to above the melting point of the monomer (around 190°C) and further increased to the polymerization temperature, typically in the range of 200-220°C.
-
Vacuum Application: As the polymerization proceeds, the viscosity of the melt increases. A vacuum is applied to effectively remove the water produced during the condensation reaction, which drives the equilibrium towards the formation of longer polymer chains.
-
Solid-State Post-Condensation (Optional): To achieve even higher molecular weights, the polymer obtained from melt polymerization can be subjected to solid-state post-condensation. This involves heating the polymer granules or powder under vacuum or in a stream of inert gas at a temperature below their melting point for an extended period.
-
Polymer Isolation and Characterization: The resulting Nylon-11 is extruded, cooled, and pelletized. The molecular weight and other properties of the polymer are characterized using techniques such as viscometry, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).
| Parameter | Melt Polymerization | Solid-State Post-Condensation | Reference |
| Temperature | 200-220°C | Below melting point (e.g., 170-180°C) | [1] |
| Pressure | Atmospheric initially, then vacuum | High vacuum or inert gas flow | [1] |
| Reaction Time | Several hours | Several hours to days | [1] |
| Objective | Initial polymerization | Increase molecular weight | [1] |
Table 3: General conditions for the polymerization of 11-aminoundecanoic acid.
Properties of Nylon-11
Nylon-11 is a semi-crystalline polymer with a unique set of properties that make it suitable for a wide range of applications, from automotive fuel lines to flexible tubing and high-performance textiles.[7]
| Property | Value | Unit |
| Melting Point | 185 - 190 | °C |
| Density | 1.03 - 1.05 | g/cm³ |
| Tensile Strength | 40 - 60 | MPa |
| Elongation at Break | 100 - 400 | % |
| Water Absorption (24h) | 0.2 - 0.4 | % |
| Chemical Resistance | Excellent to oils, greases, and hydrocarbons | - |
Table 4: Typical properties of Nylon-11.
Conclusion
The synthesis of Nylon-11 from this compound represents a commercially viable and sustainable route to a high-performance polyamide. This technical guide has provided a detailed overview of the core chemical transformations, experimental protocols, and key quantitative data associated with this process. By understanding the intricacies of each step, from the initial hydrobromination of a renewable feedstock to the controlled polymerization of the resulting monomer, researchers and industry professionals can further optimize and innovate in the production and application of this versatile bioplastic. The continued development of bio-based polymers like Nylon-11 is crucial for advancing a more sustainable and circular economy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fabrication of Nylon-6 and Nylon-11 Nanoplastics and Evaluation in Mammalian Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. Long-Chain Polyamides: A Brief Introduction to Nylon 11 and Nylon 12 — NYCOA [nycoa.com]
- 7. Nylon 11 - Wikipedia [en.wikipedia.org]
Unveiling the Anticancer Potential of Undecylenic Acid: A Technical Guide to its Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Undecylenic acid, a monounsaturated fatty acid traditionally recognized for its antifungal properties, is emerging as a promising candidate in oncology research.[1][2][3] This technical guide delves into the core scientific findings surrounding the anticancer and pro-apoptotic effects of this compound, with a particular focus on a novel formulation designed to enhance its therapeutic potential. We will explore its mechanism of action, detail the experimental protocols used to elucidate its effects, and present key quantitative data in a clear, comparative format.
A Novel Formulation Enhancing Bioavailability and Efficacy
To overcome the inherent insolubility of fatty acids in aqueous solutions, a novel formulation, designated GS-1, was developed. GS-1 is a non-covalent complex of this compound and L-arginine, which significantly improves the solubility of this compound in water.[1][3][4] This formulation allows for the effective delivery of this compound to cancer cells, where it exerts its cytotoxic effects.[1][5] Studies have confirmed that the anticancer activity of GS-1 is attributable to its this compound component.[1][2][3]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of the this compound formulation GS-1 have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined after 24 hours of treatment. The data presented below summarizes the IC50 values for GS-1 and this compound (UA) alone in various cancer cell lines.
| Cell Line | Cell Type | GS-1 IC50 (mM) | This compound (UA) IC50 (µM) |
| HeLa | Cervical Cancer | 0.44 ± 0.04 | 440 ± 40 |
| A549 | Lung Carcinoma | 2.7 ± 0.2 | 2700 ± 200 |
| Jurkat | T-cell Leukemia | 2.0 ± 0.1 | 2000 ± 100 |
| U937 | Histiocytic Lymphoma | 1.8 ± 0.2 | 1800 ± 200 |
Data extracted from studies on GS-1, a formulation of this compound and L-arginine. The cytotoxicity was assessed using MTT or MTS assays after 24 hours of treatment.[1][3]
Mechanism of Action: Induction of Apoptosis
This compound induces cancer cell death primarily through the activation of the apoptotic pathway.[1][2][6] This programmed cell death is characterized by a series of specific morphological and biochemical events. The key mechanistic steps identified are outlined below.
Cellular Uptake and Intracellular Localization
The journey of this compound into the cancer cell is mediated by the Fatty Acid Transport Protein 2 (FATP2).[1][2][3] Once inside the cell, this compound has been observed to localize within lipid droplets.[1][2][3] Interestingly, while lipid droplets are often associated with protecting cells from fatty acid-induced death, in the case of this compound, they do not appear to confer a protective effect.[1][2]
Mitochondrial Dysfunction and Caspase Activation
A critical event in this compound-induced apoptosis is the reduction of the mitochondrial membrane potential.[1][2][6] This disruption of mitochondrial function is a key indicator of intrinsic apoptosis. The loss of mitochondrial integrity leads to the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1][7] Specifically, the involvement of caspase-3 and caspase-7 has been demonstrated, which are essential for the final stages of apoptotic cell disassembly.[7]
The proposed signaling pathway for this compound-induced apoptosis is illustrated in the following diagram:
References
- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis [mdpi.com]
- 2. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Wintermute Biomedical [wintermutebiomedical.com]
- 6. This compound | High-Purity Reagent | For Research [benchchem.com]
- 7. Novel Formulation of this compound induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biocompatibility and Cytotoxicity of Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecylenic acid, a monounsaturated fatty acid with established antifungal properties, is increasingly being investigated for other therapeutic applications. This technical guide provides a comprehensive overview of the existing biocompatibility and cytotoxicity data for this compound. It summarizes quantitative data from in vitro studies on various cell lines, details the experimental protocols used in this research, and elucidates the known signaling pathways involved in its cytotoxic effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.
Introduction
This compound is an eleven-carbon monounsaturated fatty acid derived from the pyrolysis of castor oil.[1] It is a well-known active ingredient in many over-the-counter topical antifungal treatments.[1][2] Beyond its fungicidal activity, recent research has explored its potential as an anticancer agent.[1][2][3] A novel water-soluble formulation of this compound with L-arginine, known as GS-1, has been shown to induce concentration-dependent cell death in various tumor cell lines, with this compound identified as the cytotoxic component.[1][3] Understanding the biocompatibility and cytotoxicity profile of this compound is crucial for its safe and effective therapeutic development. This guide consolidates the available scientific literature on these aspects.
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in a range of human cell lines, including both cancerous and non-cancerous cells. The primary mechanism of cytotoxicity has been identified as the induction of apoptosis.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and its formulation, GS-1.
Table 1: Cytotoxicity of this compound (UA) and GS-1 Formulation on Various Cell Lines
| Cell Line | Cell Type | Compound | Concentration | Exposure Time (hours) | Cell Viability Reduction (%) | Assay | Reference |
| HeLa | Human Cervical Cancer | GS-1 | 0.48 mM | 24 | ~50% (IC50) | MTT/MTS | |
| A549 | Human Lung Carcinoma | GS-1 | 0.27 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |
| Jurkat | Human T-cell Leukemia | GS-1 | 0.42 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |
| U937 | Human Histiocytic Lymphoma | GS-1 | 0.21 mM | 24 | ~50% (IC50) | MTT/MTS | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | GS-1 | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [4] |
| HeLa | Human Cervical Cancer | This compound | 0.99 mM | 24 | ~50% (IC50) | MTT/MTS | |
| A549 | Human Lung Carcinoma | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | |
| Jurkat | Human T-cell Leukemia | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [5] |
| U937 | Human Histiocytic Lymphoma | This compound | Not Specified | 24 | Dose-dependent reduction | MTT/MTS | [5] |
Table 2: Apoptotic Effects of GS-1 Formulation on Cancer Cell Lines
| Cell Line | Effect | Method | Observations | Reference |
| Jurkat | Caspase-3 Activation | Immunoblotting | Modest reduction in pro-caspase-3 levels after 6 hours of treatment. | [6] |
| A549 | Caspase-3 Activation | Immunoblotting | Complete loss of pro-caspase-3 after 6 hours of treatment. | [6] |
| U937 | Caspase-3/7 Dependence | Cell Viability Assay | Caspase 3/7 double knock-out cells were almost entirely protected from GS-1-mediated cell death. | [6] |
| HCT-116 | Bax/Bak Dependence | MTT Assay | Absence of Bax and Bak provided modest protection from GS-1-induced cell death. | [3] |
| A549 | Mitochondrial Membrane Potential | Confocal Microscopy (MitoTracker Red) | Reduction in mitochondrial membrane potential observed. | [3] |
Biocompatibility Assessment
While extensive data exists for cancer cell lines, specific biocompatibility studies of this compound on human dermal fibroblasts and keratinocytes, which are critical for assessing topical agents, are limited in the currently available literature. Standardized biocompatibility testing as per ISO 10993 guidelines for this compound has not been extensively reported in the public domain.
In Vitro Skin Irritation
The potential for skin irritation is a key consideration for topical applications. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) provides a standardized, animal-free method for this assessment.[7] This test uses a reconstructed human epidermis (RhE) model composed of human-derived keratinocytes to mimic the properties of the upper layers of human skin.[7][8] A substance is classified as an irritant if it reduces the viability of the skin model cells below 50%, as measured by the MTT assay.[7][8] There are no publicly available studies that have explicitly tested this compound according to the OECD TG 439 protocol.
In Vitro Cytotoxicity (ISO 10993-5)
The ISO 10993-5 standard for in vitro cytotoxicity is a fundamental component of biocompatibility evaluation for medical devices.[9] This test assesses the lytic potential of a material, its ability to inhibit cell growth, or other adverse effects on cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[7][9] No specific results of this compound being tested according to ISO 10993-5 were found in the reviewed literature.
Skin Sensitization (ISO 10993-10)
The ISO 10993-10 standard addresses the potential of a medical device to cause skin sensitization or an allergic reaction.[10][11] This is another critical endpoint for materials that come into contact with the skin. The available literature does not contain reports of this compound being tested for skin sensitization according to this standard.
Mechanism of Action: Pro-Apoptotic Signaling
This compound induces cytotoxicity in cancer cells primarily through the activation of the intrinsic apoptotic pathway.[1][3] This pathway is characterized by the involvement of mitochondria and a cascade of caspase activation.
Key Events in this compound-Induced Apoptosis
-
Cellular Uptake: Studies on the GS-1 formulation suggest that this compound enters the cell via the Fatty Acid Transport Protein 2 (FATP2).[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The pro-apoptotic proteins Bax and Bak are key regulators of MOMP.[12][13][14][15] While direct interaction studies with this compound are lacking, the observation that Bax/Bak double knock-out cells show some resistance to GS-1-induced cell death suggests their involvement.[3]
-
Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8][16]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[16]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6]
-
Cellular Dismantling: Activated caspase-3 and -7 cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's cytotoxicity.
Cell Viability Assays (MTT and MTS)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[4][17]
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or the test compound for a specified duration (e.g., 24 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[17]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[18][19]
-
General Protocol:
Caspase Activity Assay
-
Principle: This assay measures the activity of key apoptotic enzymes, caspases (e.g., caspase-3/7). The assay utilizes a substrate that is specifically cleaved by the active caspase, releasing a luminescent or fluorescent signal.
-
General Protocol:
-
Seed cells in a multi-well plate and treat with this compound.
-
Add the caspase-3/7 reagent, which contains the substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the resulting luminescence or fluorescence using a plate reader.
-
Mitochondrial Membrane Potential Assay
-
Principle: This assay uses fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the mitochondrial membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses, leading to a decrease in the accumulation of the dye and a change in its fluorescence properties.
-
General Protocol:
-
Load cells with a mitochondrial membrane potential-sensitive dye (e.g., MitoTracker Red).
-
Treat the cells with this compound.
-
Monitor the changes in fluorescence over time using confocal microscopy or a fluorescence plate reader.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the study of this compound's cytotoxicity.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Conclusion and Future Directions
The available evidence strongly indicates that this compound possesses cytotoxic properties against various cancer cell lines, primarily through the induction of the intrinsic apoptotic pathway. However, there is a notable gap in the literature regarding its biocompatibility with normal human dermal cells and its evaluation according to standardized biocompatibility testing protocols such as ISO 10993 and OECD TG 439. For the continued development of this compound for topical and other therapeutic applications, future research should focus on:
-
Quantitative cytotoxicity studies on human dermal fibroblasts and keratinocytes to establish a clear safety profile for topical use.
-
Formal biocompatibility testing according to ISO 10993 and OECD guidelines to provide robust data for regulatory submissions.
-
Further elucidation of the molecular signaling pathways , including the specific roles of Bcl-2 family proteins, to better understand its mechanism of action and potential off-target effects.
This technical guide serves as a foundational resource for researchers and developers, summarizing the current state of knowledge and highlighting the critical areas for future investigation to fully characterize the biocompatibility and cytotoxicity of this compound.
References
- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. photoactive.fr [photoactive.fr]
- 8. embopress.org [embopress.org]
- 9. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nhiso.com [nhiso.com]
- 11. ISO 10993-10 Skin Sensitization: Everything You Need to Know [testlabsuk.com]
- 12. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
A Historical Perspective on the Therapeutic Uses of Undecylenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, a monounsaturated fatty acid derived from the pyrolysis of ricinoleic acid from castor oil, has a long and storied history in the realm of therapeutics, particularly as a topical antifungal agent.[1][2] First isolated in 1877, its medicinal properties, especially its fungistatic and fungicidal capabilities, became a subject of significant research in the early 20th century.[3] This technical guide provides a comprehensive historical perspective on the therapeutic applications of this compound, with a focus on its evolution as a treatment for superficial fungal infections. It delves into the quantitative data from key historical studies, details the experimental protocols of the era, and visualizes the scientific understanding of its mechanism of action.
Historical Development and Early Therapeutic Applications
The therapeutic potential of this compound was recognized in the early 1940s, a period that saw a surge in research for effective treatments for common dermatological fungal infections. One of the most prominent early applications was in the treatment of tinea pedis, commonly known as athlete's foot, a prevalent condition among military personnel during World War II.
Pioneering work by researchers such as Shapiro and Rothman in 1945 highlighted the efficacy of this compound in treating various dermatomycoses. Their research, along with others from that period, established this compound as a primary topical treatment for these conditions before the advent of more modern synthetic antifungal drugs.[3] It was often used in combination with its zinc salt, zinc undecylenate, which was believed to enhance its efficacy and reduce irritation.
Quantitative Efficacy from Historical Clinical Trials
The mid to late 20th century saw the implementation of more rigorous clinical trial methodologies, including double-blind, placebo-controlled studies, to evaluate the efficacy of this compound. These studies provided valuable quantitative data on its effectiveness in treating tinea pedis.
| Study (Year) | Formulation | Treatment Duration | Mycological Cure Rate (Active) | Mycological Cure Rate (Placebo) | Key Findings |
| Chretien et al. (1980) | 2% this compound and 20% zinc undecylenate powder | 4 weeks | 88% | 17% | Statistically significant improvement with active treatment (p < 0.001).[2][4] |
| Tschen et al. (1979) | This compound ointment | Not specified | Statistically superior to placebo | Not specified | No significant difference in effectiveness between this compound and tolnaftate.[5] |
| Smith et al. (1977) | This compound powder | Not specified | 53% | 7% | This compound in a powder vehicle is a safe and effective agent.[6][7] |
Experimental Protocols from Historical Studies
The methodologies employed in these historical studies, while not as standardized as modern clinical trials, laid the groundwork for future research. Below are detailed protocols representative of the era.
In Vivo Clinical Trial Protocol for Tinea Pedis (circa 1970s-1980s)
-
Patient Selection:
-
Inclusion criteria: Patients presenting with clinical signs of tinea pedis (erythema, scaling, maceration).
-
Confirmation of diagnosis: Microscopic examination of skin scrapings prepared with potassium hydroxide (KOH) to visualize fungal hyphae.
-
Mycological confirmation: Fungal culture of skin scrapings on Sabouraud dextrose agar.[6][8][9]
-
-
Study Design:
-
Double-blind, randomized, placebo-controlled trial.
-
Patients randomly assigned to receive either the active this compound formulation or a placebo powder/ointment.
-
-
Treatment Regimen:
-
Patients instructed to apply the assigned preparation twice daily to the affected areas for a period of 4 weeks.
-
Adherence to treatment monitored through patient diaries.
-
-
Efficacy Evaluation:
-
Weekly clinical assessments of erythema, scaling, and subjective symptoms like itching and burning.
-
Repeat KOH microscopy and fungal cultures at the end of the 4-week treatment period to determine mycological cure (absence of fungi).
-
In Vitro Antifungal Susceptibility Testing (Historical Method)
-
Fungal Strains:
-
Cultures of dermatophytes, such as Trichophyton rubrum or Trichophyton mentagrophytes, isolated from clinical specimens.
-
-
Culture Medium:
-
Susceptibility Testing:
-
Agar Dilution Method:
-
This compound was incorporated into molten Sabouraud dextrose agar at varying concentrations.
-
The agar was poured into Petri dishes and allowed to solidify.
-
Standardized inoculums of the fungal isolates were then streaked onto the surface of the agar plates.
-
Plates were incubated at room temperature (25-30°C) for several days to weeks.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of this compound that completely inhibited visible fungal growth.
-
-
Mechanism of Action: A Historical Perspective
The understanding of this compound's mechanism of action has evolved over time. Early research focused on its general fungistatic and fungicidal properties. It is now understood that its primary mode of action is the disruption of fungal cell morphogenesis and membrane integrity.
This compound inhibits the yeast-to-hyphal transition in dimorphic fungi like Candida albicans, a critical step in the establishment of infection.[10] It is believed to interfere with fungal fatty acid biosynthesis, leading to a disruption of the fungal cell membrane.[10] This disruption increases membrane permeability, causing leakage of essential cellular components and ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a historical clinical trial of this compound for tinea pedis.
Caption: Historical clinical trial workflow.
Conclusion
This compound holds a significant place in the history of medical mycology. The early clinical and in vitro studies, despite their methodological limitations by modern standards, successfully identified and validated its therapeutic utility as a topical antifungal agent. The accumulated evidence from these historical investigations demonstrates its consistent efficacy, particularly against common dermatophytes. While newer antifungal agents have since been developed, this compound remains a relevant and effective over-the-counter treatment for superficial fungal infections, a testament to the enduring legacy of this naturally derived fatty acid. This historical perspective provides valuable context for researchers and drug development professionals, illustrating the foundational work that has shaped our current understanding and use of this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. castoroil.in [castoroil.in]
- 3. Sabouraud agar - Wikipedia [en.wikipedia.org]
- 4. Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Topical this compound in tinea pedis: a new look - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Undecylenic Acid Surface Modification of Polydimethylsiloxane (PDMS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the surface modification of polydimethylsiloxane (PDMS) using undecylenic acid (UDA). This process enhances the hydrophilicity of the PDMS surface by introducing carboxylic acid functional groups, which is beneficial for a variety of biomedical applications, including microfluidics, cell culture, and drug delivery systems.
Introduction
Polydimethylsiloxane (PDMS) is a widely used material in biomedical research due to its biocompatibility, optical transparency, and ease of fabrication.[1][2][3] However, its inherent hydrophobicity can be a significant drawback, leading to issues such as non-specific protein adsorption and poor wettability in aqueous environments.[1][4] Surface modification with this compound, a fatty acid, provides a straightforward and effective method to introduce carboxyl groups onto the PDMS surface, thereby increasing its hydrophilicity.[5][6][7] This modification can be achieved through a simple one-step process involving the treatment of cured PDMS with UDA at an elevated temperature or by incorporating UDA into the PDMS prepolymer mixture before curing.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the characterization of this compound-modified PDMS surfaces.
Table 1: Water Contact Angle (WCA) Measurements
| Surface Type | Treatment Time | Water Contact Angle (°) | Reference |
| Native PDMS | - | 109.8 ± 0.4 | [8] |
| Native PDMS | - | ~110 | [5][9] |
| UDA-Modified PDMS | 10 min | ~93 | [9] |
| UDA-Modified PDMS | 1 h | ~86 | [9] |
| UDA-Modified PDMS | 1 day | 75 | [5][6] |
| UDA-Modified PDMS (2 wt% in prepolymer) | - | 91.4 ± 2.0 | [8] |
Table 2: Zeta-Potential Measurements
| Surface Type | pH | Zeta-Potential (mV) | Reference |
| Pure PDMS | 4 | -27 | [5][6] |
| UDA-Modified PDMS (1 day treatment) | 4 | -19 | [5][6] |
| Pure PDMS | 4 | -26.70 ± 0.43 | [9] |
| UDA-Modified PDMS (1 day treatment) | 4 | -18.88 ± 1.35 | [9] |
Table 3: Fourier Transform Infrared Spectroscopy (FTIR-ATR) Data
| Surface Type | Characteristic Peak (cm⁻¹) | Functional Group | Reference |
| UDA-Modified PDMS | 1715 | Hydrogen-bonded Carboxylic Acid | [5][6][8][9] |
| UDA-Modified PDMS | 1730 | Free Carboxylic Acid | [8] |
Experimental Protocols
Two primary methods for the this compound surface modification of PDMS are detailed below.
Protocol 1: One-Step Surface Treatment of Cured PDMS
This protocol describes the modification of a pre-cured PDMS surface with pure this compound.
Materials:
-
Cured PDMS substrates
-
This compound (UDA)
-
Sealed container (e.g., glass petri dish with a lid)
-
Oven
-
Deionized (DI) water
-
Ethanol
Procedure:
-
PDMS Substrate Preparation:
-
Prepare PDMS substrates using a standard curing process (e.g., 10:1 ratio of PDMS base to curing agent, cured at 60-80°C).
-
Thoroughly clean the PDMS substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrates with a stream of nitrogen or in an oven.
-
-
This compound Treatment:
-
Place the cleaned and dried PDMS substrates in a sealed container.
-
Add a sufficient amount of pure this compound to the container to create a saturated vapor environment. Direct coating of the PDMS surface with a thin film of UDA can also be performed.
-
Seal the container to prevent the evaporation of the this compound.
-
Place the sealed container in an oven preheated to 80°C.[5][6][9]
-
Incubate for the desired amount of time (e.g., 10 minutes, 1 hour, or 24 hours). The duration of the treatment will affect the degree of surface modification.[5][6][9]
-
-
Post-Treatment Cleaning:
-
After incubation, carefully remove the PDMS substrates from the container.
-
Rinse the substrates thoroughly with ethanol to remove any unreacted this compound.
-
Rinse with DI water and dry with a stream of nitrogen.
-
The modified PDMS substrates are now ready for characterization or use.
-
Protocol 2: Incorporation of this compound into PDMS Prepolymer
This protocol details the modification of PDMS by including this compound in the prepolymer mixture before curing.
Materials:
-
PDMS prepolymer and curing agent
-
This compound (UDA)
-
Hydrophilic substrate for casting (e.g., 3-mercaptopropionic acid-coated gold slide)
-
Mixing container
-
Vacuum desiccator
-
Oven
Procedure:
-
Preparation of the UDA/PDMS Mixture:
-
In a suitable mixing container, combine the PDMS prepolymer and the curing agent (typically at a 10:1 weight ratio).
-
Add this compound to the mixture to a final concentration of 2 wt%.[8]
-
Thoroughly mix all components until a homogeneous mixture is achieved.
-
Degas the mixture in a vacuum desiccator to remove any air bubbles.
-
-
Casting and Curing:
-
Prepare a hydrophilic casting surface. A 3-mercaptopropionic acid (MPA) self-assembled monolayer (SAM) on a gold-coated slide is recommended to encourage the migration of the hydrophilic carboxyl groups of UDA to the surface.[8]
-
Pour the degassed UDA/PDMS mixture onto the hydrophilic substrate.
-
Cure the mixture in an oven at a temperature appropriate for the PDMS formulation (e.g., 70-80°C) for a sufficient time to ensure complete cross-linking.
-
-
Substrate Release and Characterization:
-
Once cured, carefully peel the UDA-modified PDMS slab from the casting substrate.
-
The surface that was in contact with the hydrophilic substrate will be the modified surface.
-
The modified PDMS is ready for analysis and application.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the one-step surface treatment of cured PDMS with this compound.
Caption: Workflow for incorporating this compound into the PDMS prepolymer before curing.
References
- 1. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.umass.edu]
- 4. Surface Functionalization of Poly(N-Vinylpyrrolidone) onto Poly(Dimethylsiloxane) for Anti-Biofilm Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. research.monash.edu [research.monash.edu]
- 7. scispace.com [scispace.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. flex.flinders.edu.au [flex.flinders.edu.au]
Application Notes and Protocols for Biosensor Development Using Undecylenic Acid as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid is a versatile linker molecule crucial for the development of robust and sensitive biosensors. Its terminal carboxylic acid group provides a reactive site for the covalent immobilization of a wide array of biomolecules, including enzymes, antibodies, and nucleic acids, onto various sensor substrates. The formation of a self-assembled monolayer (SAM) of this compound creates a well-ordered and stable interface, which is essential for reproducible and reliable biosensor performance.
This document provides detailed application notes and experimental protocols for the use of this compound as a linker in biosensor fabrication. The protocols cover substrate preparation, SAM formation, biomolecule immobilization, and characterization techniques.
Key Applications
-
Immunosensors: Covalent immobilization of antibodies or antigens for the detection of specific analytes.
-
Enzyme-Based Biosensors: Attachment of enzymes for the detection of their substrates.
-
Nucleic Acid Biosensors: Immobilization of DNA or RNA probes for hybridization-based detection.
-
Cell-Based Biosensors: Creation of biocompatible surfaces for monitoring cellular responses.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Silicon-Based Substrates
This protocol details the formation of a carboxyl-terminated SAM on silicon or silicon dioxide surfaces.
Materials:
-
Silicon or SiO2/Si substrates
-
This compound
-
Anhydrous toluene or hexane
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - Caution: Extremely corrosive and reactive!
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface.
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene or hexane.
-
Immerse the cleaned and dried substrates in the this compound solution.
-
Incubate for 12-24 hours at room temperature in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
-
After incubation, remove the substrates and rinse thoroughly with the solvent (toluene or hexane) to remove non-chemisorbed molecules.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
The this compound SAM-functionalized substrates are now ready for characterization or further modification.
-
Protocol 2: Activation of Carboxyl Groups using EDC-NHS Chemistry
This protocol describes the activation of the terminal carboxyl groups of the this compound SAM to make them reactive towards amine groups on biomolecules.
Materials:
-
This compound functionalized substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0.
-
DI water
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the activation buffer.
-
Immerse the this compound functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
After activation, rinse the substrate with DI water to remove excess EDC and NHS.
-
The substrate with the activated NHS-ester surface is now ready for immediate use in biomolecule immobilization.
Protocol 3: Covalent Immobilization of Proteins
This protocol outlines the procedure for covalently attaching proteins (e.g., antibodies, enzymes) to the NHS-activated this compound SAM.
Materials:
-
NHS-activated substrate
-
Protein solution (e.g., 10-100 µg/mL in a suitable buffer)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: 1 M ethanolamine or 100 mM glycine in PBS, pH 8.5.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
Procedure:
-
Immediately after activation, immerse the substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
After incubation, remove the substrate and rinse with the coupling buffer to remove unbound protein.
-
To block any remaining active NHS-ester sites and prevent non-specific binding, immerse the substrate in the quenching solution for 20-30 minutes at room temperature.
-
Rinse the substrate thoroughly with PBST and then with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The biosensor is now functionalized with the protein and ready for use.
Characterization and Data Presentation
Successful surface modification can be verified at each step using various analytical techniques. The following tables summarize expected quantitative data.
Table 1: Surface Characterization at Different Functionalization Stages
| Functionalization Step | Water Contact Angle (°) | Expected FTIR Peaks (cm⁻¹) |
| Clean Silicon/SiO2 | < 10° | - |
| This compound SAM | 60-80° | ~2920 (C-H stretch), ~2850 (C-H stretch), ~1710 (C=O of COOH) |
| EDC/NHS Activation | 50-70° | ~1815, ~1785, ~1745 (NHS-ester C=O stretches) |
| Protein Immobilization | 30-50° | ~1650 (Amide I), ~1540 (Amide II) |
Table 2: Example Performance of an this compound-Linked Immunosensor
| Performance Metric | Value |
| Analyte | Human IgG |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Linear Range | 10-500 ng/mL |
| Sensitivity | Varies with detection method |
| Reproducibility (RSD) | < 10% |
| Stability | > 80% of original signal after 4 weeks at 4°C |
Visualizations
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a protein-based biosensor.
Signaling Pathway of Biomolecule Immobilization
Caption: Chemical pathway for protein immobilization.
Application Notes and Protocols: Formulation of Undecylenic Acid for Topical Drug Delivery Systems
Introduction
Undecylenic acid, a monounsaturated fatty acid derived from castor oil, is a well-established topical antifungal agent.[1][2] It is commonly utilized for the treatment of superficial fungal infections of the skin, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[3][4] The primary mechanism of action involves the inhibition of fungal growth and morphogenesis, particularly by preventing the transition of Candida albicans from its yeast form to the more invasive hyphal form.[1][2] While effective, traditional formulations of this compound, such as creams, ointments, and powders, may exhibit limitations in terms of solubility, skin penetration, and patient compliance.
To overcome these challenges, advanced drug delivery systems, including microemulsions, nanoemulsions, liposomes, and nanostructured lipid carriers (NLCs), have been explored to enhance the topical delivery of various therapeutic agents. These formulations can improve the solubility of lipophilic drugs like this compound, facilitate their transport across the stratum corneum, and provide controlled release, thereby potentially increasing efficacy and reducing side effects.
These application notes provide an overview of different formulation strategies for this compound and detailed protocols for their preparation and characterization, intended for researchers, scientists, and drug development professionals.
Antifungal Signaling Pathway of this compound
This compound primarily exerts its antifungal effect by disrupting fungal cell morphogenesis and membrane integrity. A key aspect of its mechanism is the inhibition of the yeast-to-hyphae transition in dimorphic fungi like Candida albicans, a critical step for tissue invasion and virulence. This is achieved by interfering with fatty acid biosynthesis and potentially altering the cytoplasmic pH.
Caption: Antifungal mechanism of this compound.
Formulation Strategies and Quantitative Data
A variety of topical drug delivery systems can be employed to enhance the delivery of this compound. The choice of formulation depends on the desired physicochemical properties and clinical application. Below is a summary of key parameters for different formulation types.
| Formulation Type | Key Components | Typical Size Range (nm) | Encapsulation Efficiency (%) | Drug Release Profile | References |
| Microemulsion | Oil (e.g., Oleic Acid), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Isopropyl Alcohol), Water | 10 - 100 | > 90% | Biphasic (initial burst followed by sustained release) | [5][6] |
| Nanoemulsion | Oil (e.g., Medium-Chain Triglycerides), Surfactant (e.g., Polysorbate 20), Water | 20 - 200 | 80 - 95% | Sustained | [7][8] |
| Liposomes | Phospholipids (e.g., Phosphatidylcholine), Cholesterol, Aqueous Phase | 50 - 200 | 40 - 80% | Sustained | [9][10] |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipid (e.g., Glyceryl Monostearate), Liquid Lipid (e.g., Medium-Chain Triglyceride Oil), Surfactant (e.g., Poloxamer 188) | 100 - 300 | > 90% | Biphasic | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Microemulsion
This protocol describes the preparation of an oil-in-water (o/w) microemulsion containing this compound using the phase titration method.
Materials:
-
This compound
-
Oil Phase: Oleic Acid
-
Surfactant: Tween 80
-
Co-surfactant: Isopropyl Alcohol
-
Aqueous Phase: Purified Water
Procedure:
-
Screening of Components: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare different weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil-Smix mixture with the aqueous phase dropwise under constant stirring.
-
Observe the mixtures for transparency and flowability to identify the microemulsion region.
-
Plot the data on a ternary phase diagram to delineate the microemulsion existence area.
-
-
Preparation of this compound-Loaded Microemulsion:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the Smix to the oil phase and mix thoroughly.
-
Add the aqueous phase dropwise to the oil-Smix mixture with continuous stirring until a transparent and homogenous microemulsion is formed.
-
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Transungual Penetration and Antifungal Activity of Prescription and Over-the-Counter Topical Antifungals: Ex Vivo Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijirt.org [ijirt.org]
Application Note and Protocol: Quantification of Undecylenic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid is a monounsaturated fatty acid utilized as a topical antifungal agent in various pharmaceutical and cosmetic preparations. Accurate quantification of this compound in these products is crucial for quality control and formulation development. This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound: a direct method and a method involving pre-column derivatization for enhanced detection.
Method 1: Direct Quantification of this compound
This method is suitable for the direct analysis of this compound in samples where sufficient concentration and detector response can be achieved without derivatization.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
-
Phosphoric acid (≥85%)
-
0.1% Ammonium hydroxide in methanol (for total this compound determination)
-
Hydrophobic PTFE syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm particle size
-
Mobile Phase:
-
Solvent A: 95:5 water:acetonitrile with 0.1% phosphoric acid
-
Solvent B: 5:95 water:acetonitrile with 0.1% phosphoric acid
-
Gradient: 40% A and 60% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 200 nm
-
Injection Volume: 1 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
4. Sample Preparation:
-
For Free this compound in Antifungal Spray/Powder:
-
Accurately weigh a portion of the sample.
-
Add a known volume of acetonitrile.
-
Sonicate for 30 minutes to extract the free this compound.
-
Filter the extract through a 0.45 µm hydrophobic PTFE syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
-
For Total this compound (including from Zinc Undecylenate) in Antifungal Powder:
-
Accurately weigh a portion of the powder.
-
Add a known volume of 0.1% ammonium hydroxide in methanol.
-
Sonicate for 30 minutes to ensure complete dissociation of zinc undecylenate.
-
Filter the extract through a 0.45 µm hydrophobic PTFE syringe filter.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
Data Summary
| Parameter | Value | Reference |
| Column | Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm | |
| Mobile Phase | 40% (95:5 water:ACN + 0.1% H₃PO₄) and 60% (5:95 water:ACN + 0.1% H₃PO₄) | |
| Flow Rate | 0.3 mL/min | |
| Temperature | 30 °C | |
| Detection | 200 nm (UV) | |
| Sample Concentration | 100 µg/mL |
Experimental Workflow: Direct HPLC Method
Caption: Workflow for the direct HPLC quantification of this compound.
Method 2: Quantification via Pre-Column Derivatization
This method is employed to enhance the spectrophotometric detection of this compound, which is particularly useful for samples with low concentrations or complex matrices.[1][2] The method involves derivatization with 4'-nitrophenacyl bromide (NPB).[1]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Sodium octanoate (internal standard)
-
4'-Nitrophenacyl bromide (NPB)
-
Triethylamine (TEA)
-
Acetone (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
6N Hydrochloric acid
-
14% Sodium carbonate
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Injection Volume: 20 µL[1]
3. Solution Preparation:
-
This compound Standard Solution (~0.5 mg/mL): Accurately weigh about 250 mg of this compound, dissolve in acetone in a 100-mL volumetric flask, and dilute to volume. Transfer 5.0 mL of this solution to a 25-mL volumetric flask and dilute to volume with acetone.[1]
-
Internal Standard Solution (~0.3 mg/mL): Dissolve approximately 30 mg of sodium octanoate in 30 mL of water in a 100-mL volumetric flask, then bring to volume with acetone.[1]
-
NPB Solution: Prepare a solution of 4'-nitrophenacyl bromide in acetone.
-
TEA Solution: Prepare a solution of triethylamine in acetone.
4. Sample Preparation:
-
For Ointments:
-
Accurately weigh an amount of ointment equivalent to about 250 mg of total undecylenate into a 100-mL volumetric flask.
-
Add acetone and sonicate for about 15 minutes.
-
Acidify with 6N HCl and then make basic with 14% sodium carbonate.
-
Dilute to volume with acetone, mix, and centrifuge.
-
Transfer 10.0 mL of the supernatant to a 25-mL volumetric flask and dilute to volume with acetone.[1]
-
-
For Powders:
-
Accurately weigh an amount of powder equivalent to about 250 mg of total undecylenate into a 100-mL volumetric flask.
-
Add about 50 mL of acetone and sonicate for 5 minutes.
-
Dilute to volume with acetone, mix, and centrifuge.[1]
-
5. Derivatization Reaction:
-
In a screw-capped test tube, add 0.5 mL of the sample or standard solution, 0.5 mL of the internal standard solution, 0.2 mL of the NPB solution, and 0.2 mL of the TEA solution.[1]
-
Cap the tube tightly, mix gently, and incubate at 50 °C for 30 minutes.[1]
-
Cool the reaction mixture to room temperature before injection into the HPLC.[1]
Data Summary
| Parameter | Value | Reference |
| Column | Microsorb-MV C8 | [1][2] |
| Mobile Phase | Methanol:Acetonitrile:Water (50:30:20) | [1][2] |
| Flow Rate | 1.6 mL/min | [1][2] |
| Detection | 265 nm (UV) | [1][2] |
| Linearity Range | 12.5–300 µg | [2] |
| Recovery | 99.3% to 102.3% | [2] |
| Run Time | < 7 minutes | [2] |
Experimental Workflow: Derivatization HPLC Method
Caption: Workflow for this compound quantification via derivatization.
Method Validation Considerations
For both methods, it is essential to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: Assess the linear relationship between the analyte concentration and the detector response over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method, typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
Application Notes and Protocols for the Derivatization of Undecylenic Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, a monounsaturated fatty acid with significant antifungal properties, is a compound of interest in pharmaceutical and cosmetic research. Accurate and reproducible quantification of this compound in various matrices is crucial for product development, quality control, and pharmacokinetic studies. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the inherent polarity and low volatility of this compound necessitate a derivatization step prior to GC analysis to improve its chromatographic behavior, leading to enhanced peak shape, increased sensitivity, and better resolution.
This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Esterification to form methyl undecylenate and Silylation to form the trimethylsilyl (TMS) ester of this compound.
Derivatization Strategies
The primary goal of derivatization is to convert the polar carboxyl group of this compound into a less polar, more volatile functional group. This transformation minimizes interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.
Esterification (Methylation)
Esterification, specifically methylation, is a widely used technique for the analysis of fatty acids. In this method, the carboxylic acid is converted to its corresponding methyl ester, which is significantly more volatile. A common approach involves an acid-catalyzed reaction with methanol.
Silylation
Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective and produce volatile and thermally stable derivatives.
Experimental Protocols
Protocol 1: Methyl Esterification of this compound
This protocol is based on a sulfuric acid-catalyzed esterification method.
Materials:
-
This compound standard or sample containing this compound
-
Methanol (anhydrous, GC grade)
-
Sulfuric acid (concentrated, analytical grade)
-
n-Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Reagent Preparation (5% H₂SO₄ in Methanol): Carefully add 5 mL of concentrated sulfuric acid to 95 mL of anhydrous methanol in a flask. Mix gently and allow to cool. Caution: Always add acid to alcohol slowly and with cooling, as the reaction is exothermic.
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial. If the sample is in a solid or semi-solid matrix, dissolve it in a suitable solvent and transfer an aliquot to the vial. Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
Derivatization Reaction:
-
Add 1 mL of the 5% sulfuric acid-methanol solution to the vial.
-
Add 0.5 mL of n-hexane to the vial to act as an extraction solvent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a water bath or heating block set at 65°C for 1 hour.[1]
-
-
Extraction:
-
After cooling to room temperature, add 0.5 mL of deionized water to the vial to quench the reaction and facilitate phase separation.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate. The upper n-hexane layer contains the methyl undecylenate.
-
-
Drying and Analysis:
-
Carefully transfer the upper n-hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Experimental Workflow for Methyl Esterification
Caption: Workflow for the methyl esterification of this compound.
Protocol 2: Silylation of this compound
This protocol provides a general procedure for the silylation of fatty acids using BSTFA, which is applicable to this compound.
Materials:
-
This compound standard or sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous, GC grade) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (1 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry in a reaction vial. Moisture will deactivate the silylating reagent. If the sample is in an aqueous solution, it must be evaporated to dryness, for example, under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried sample to dissolve it.
-
Add 100 µL of BSTFA (+ 1% TMCS) to the vial. A molar excess of the silylating reagent is recommended.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or oven set at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample can be directly injected into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
-
Experimental Workflow for Silylation
Caption: Workflow for the silylation of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two derivatization methods. This data is essential for method validation and selection based on the specific requirements of the analysis.
Table 1: Quantitative Performance of Methyl Esterification
| Parameter | Value | Reference |
| Derivatization Yield | > 95% | [1] |
| Linearity Range | 0.05 - 1.0 mg | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.0012% | [1] |
| Limit of Quantitation (LOQ) | 0.004% | [1] |
| Average Recovery | 93% - 104% | [1] |
| Relative Standard Deviation (RSD) | 0.39% - 5.1% | [1] |
Table 2: General Quantitative Performance of Silylation (BSTFA)
| Parameter | Value | Note |
| Derivatization Yield | Generally high, often near quantitative | Dependent on reaction conditions and analyte |
| Linearity Range | Typically wide, dependent on GC-MS system | Requires validation for specific analyte |
| Correlation Coefficient (r²) | Typically > 0.99 | Requires validation for specific analyte |
| Limit of Detection (LOD) | Low, often in the pg range | Dependent on instrument sensitivity |
| Limit of Quantitation (LOQ) | Low, often in the pg to ng range | Dependent on instrument sensitivity |
| Reproducibility (RSD) | Generally < 15% | Dependent on method and sample complexity |
Recommended GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and application.
Table 3: GC-MS Parameters for Methyl Undecylenate and TMS-Undecylenate
| Parameter | Methyl Undecylenate | TMS-Undecylenate |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-23, HP-88) capillary column. 30 m x 0.25 mm ID x 0.25 µm film thickness. | Non-polar (e.g., DB-5ms, HP-5ms) capillary column. 30 m x 0.25 mm ID x 0.25 µm film thickness. |
| Injector Temperature | 250 °C | 250 - 280 °C |
| Injection Mode | Split or Splitless | Split or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min. | Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 10 min. |
| MS Transfer Line Temp. | 280 °C | 280 °C |
| Ion Source Temperature | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 400 | m/z 50 - 500 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Conclusion
Both methyl esterification and silylation are effective derivatization techniques for the GC-MS analysis of this compound. The choice between the two methods will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. Methyl esterification is a robust and well-documented method with excellent quantitative performance. Silylation offers a fast and efficient alternative, particularly for multi-analyte methods where other functional groups may also require derivatization. For both methods, careful optimization and validation are essential to ensure accurate and reliable results.
References
Application Notes and Protocols: Incorporation of Undecylenic Acid into Dental Resins for Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of fungal infections, particularly those caused by Candida albicans, in dental applications necessitates the development of restorative materials with inherent antifungal properties. One promising approach is the incorporation of undecylenic acid (UA), a naturally occurring fatty acid with known fungicidal activity, into dental resins such as poly(methyl methacrylate) (PMMA). These application notes provide a comprehensive overview of the formulation, antifungal efficacy, and physicochemical properties of UA-modified dental resins. Detailed experimental protocols and a summary of key data are presented to facilitate further research and development in this area.
Data Presentation
Antifungal Efficacy of UA-Modified PMMA Resins
The incorporation of this compound into PMMA dental resins has demonstrated significant antifungal activity against Candida albicans. The following tables summarize the key quantitative data from relevant studies.
| UA Concentration (% w/w) | Reduction in Sessile C. albicans (Metabolically Active Cells) - Day 0 | Reduction in Sessile C. albicans (Metabolically Active Cells) - Day 6 |
| 3 | 40.6%[1] | 31.4%[1] |
| 6 | >95%[1] | 70.4%[1] |
| 9 | >95%[1] | >95%[1] |
| 12 | >95%[1] | >95%[1] |
Table 1: Reduction of metabolically active sessile C. albicans on the surface of PMMA-UA composites as determined by XTT assay, compared to unmodified PMMA.[1]
| UA Concentration (% w/w) | Inhibition Zone Diameter (mm) - Day 0 | Inhibition Zone Diameter (mm) - Day 6 |
| 3 | ~10 | ~8 |
| 6 | ~12 | ~10 |
| 9 | ~14 | ~12 |
| 12 | ~16 | ~14 |
Table 2: Diameter of the inhibition zone against C. albicans in a Kirby-Bauer diffusion test for PMMA-UA composites.
Physicochemical Properties of UA-Modified PMMA Resins
The addition of this compound can alter the surface properties of PMMA resins, which may influence their interaction with the oral environment and microbial colonization.
| UA Concentration (% w/w) | Water Contact Angle (°) |
| 0 | 63.8°[1] |
| 3 | ~55°[1] |
| 6 | ~45°[1] |
| 9 | ~36°[1] |
| 12 | ~36°[1] |
Table 3: Water contact angle on the surface of PMMA-UA composites, indicating a shift towards a more hydrophilic surface with increasing UA concentration.[1]
Mechanical Properties
A critical consideration for any dental restorative material is its mechanical integrity. To date, there is a notable lack of published data specifically detailing the mechanical properties (e.g., flexural strength, compressive strength, hardness) of dental resins modified with this compound. This represents a significant area for future investigation to ensure that the incorporation of UA does not compromise the clinical performance of the dental resin. Researchers are strongly encouraged to conduct comprehensive mechanical testing as part of their evaluation of UA-modified dental composites. For reference, typical mechanical properties of unmodified, heat-cured PMMA denture base resins are provided below.
| Mechanical Property | Typical Value Range for Unmodified PMMA |
| Flexural Strength | 80 - 110 MPa[2][3] |
| Compressive Strength | 75 - 85 MPa |
| Vickers Hardness | 18 - 22 VHN |
Table 4: Typical mechanical property ranges for unmodified, heat-cured PMMA dental resins. These values should serve as a baseline for comparison in future studies on UA-modified resins.
Experimental Protocols
Protocol 1: Preparation of this compound-Modified PMMA Dental Resin Discs
This protocol details the physical incorporation of this compound into a commercial cold-polymerized acrylic resin.
Materials:
-
Poly(methyl methacrylate) (PMMA) powder and liquid monomer (e.g., Triplex Cold, Ivoclar Vivadent)
-
This compound (UA), CAS Number 112-38-9 (Sigma-Aldrich)
-
Teflon molds (e.g., Ø 20 mm for discs) or 24-well plates
-
Mixing spatula and vessel
-
Analytical balance
Procedure:
-
Calculate Component Masses: Determine the desired final weight percentage (w/w) of UA in the composite (e.g., 3%, 6%, 9%, 12%). Calculate the required mass of PMMA powder, PMMA liquid, and UA for the total mass of the final composite.
-
Mixing:
-
In a suitable mixing vessel, combine the PMMA powder and the calculated amount of this compound.
-
Thoroughly mix the powder and UA until a homogenous mixture is achieved.
-
Add the PMMA liquid monomer to the powder mixture according to the manufacturer's recommended powder-to-liquid ratio (e.g., 13 g of solid to 10 mL of liquid).
-
Stir the components until a uniform, dough-like consistency is reached.
-
-
Molding:
-
Promptly transfer the mixed resin into the desired mold (e.g., Teflon disc mold or the bottom of a 24-well plate).
-
Ensure the mold is filled completely and avoid trapping air bubbles.
-
-
Polymerization: Allow the composite to polymerize at room temperature according to the manufacturer's instructions.
-
Finishing: Once fully polymerized, carefully remove the solid composite discs from the molds. Do not polish the surfaces intended for antifungal testing to preserve the native surface chemistry.
-
Control Samples: Prepare control samples (0% UA) using the same procedure, omitting the addition of this compound.
Protocol 2: Antifungal Susceptibility Testing - Sessile Cell Metabolic Activity (XTT Assay)
This protocol measures the metabolic activity of C. albicans biofilms formed on the surface of the UA-modified PMMA discs.
Materials:
-
Prepared PMMA-UA and control discs in a 24-well plate
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 37°C. Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh YPD broth to a concentration of 1 x 10^7 cells/mL.
-
Biofilm Formation:
-
Place the sterile PMMA-UA and control discs in the wells of a 24-well plate.
-
Add 1 mL of the standardized C. albicans suspension to each well.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
-
Washing: After incubation, carefully remove the planktonic (free-floating) cells by gently washing the discs twice with PBS.
-
XTT Assay:
-
Prepare the XTT-menadione solution according to the manufacturer's instructions immediately before use.
-
Add the XTT-menadione solution to each well containing a biofilm-coated disc.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
-
Measurement: Transfer the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of metabolically active cells. Calculate the percentage reduction in metabolic activity for the PMMA-UA discs compared to the control (0% UA) discs.
Protocol 3: Antifungal Susceptibility Testing - Inhibition of Yeast-to-Hyphae Transition
This protocol assesses the ability of this compound to inhibit the morphological transition of C. albicans from its yeast form to its more virulent hyphal form.
Materials:
-
YPD agar
-
This compound
-
Candida albicans
-
Petri dishes
-
Microscope
Procedure:
-
Prepare UA-Containing Agar:
-
Prepare YPD agar according to the standard protocol.
-
After autoclaving and cooling to approximately 40-50°C, add this compound to achieve the desired final concentrations (e.g., 0.0125% to 0.4% w/v).
-
Mix thoroughly and pour the agar into Petri dishes.
-
-
Inoculation: Inoculate the center of the agar plates with a small amount of C. albicans from a fresh culture.
-
Incubation: Incubate the plates at 37°C for 24-48 hours. This temperature induces hyphal formation.
-
Microscopic Examination: Observe the colony morphology at the edge of the growth under a microscope.
-
Analysis: In the control plates (0% UA), extensive hyphal growth should be visible. In the presence of effective concentrations of UA, the growth should be restricted to the yeast form, with an absence or significant reduction in hyphae. Complete inhibition of growth may be observed at higher concentrations.[4]
Visualizations
Caption: Experimental workflow for the preparation and testing of UA-modified dental resins.
Caption: Proposed antifungal mechanism of this compound against Candida albicans.
References
Application Notes and Protocols: Undecylenic Acid Conjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, a monofunctional fatty acid, offers a versatile platform for the lipidation of proteins and peptides. This modification can significantly enhance the therapeutic potential of biomolecules by improving their pharmacokinetic and pharmacodynamic properties. The introduction of this 11-carbon lipid chain can increase serum half-life, enhance membrane interaction, and improve cellular uptake.
These application notes provide detailed protocols for two primary methods of conjugating this compound to proteins and peptides:
-
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Ester Chemistry: This method targets primary amines, such as the N-terminus and the side chain of lysine residues.
-
Thiol-Reactive Conjugation via Thiol-Ene "Click" Chemistry: This highly efficient and site-specific method targets the thiol group of cysteine residues.
Data Presentation: Effects of Fatty Acid Conjugation on Peptide Properties
The conjugation of fatty acids to peptides has been shown to modulate their biological activity and stability. The following tables summarize quantitative data from studies on lipidated peptides, demonstrating the impact of acylation on antimicrobial activity and serum half-life.
| Peptide/Protein | Fatty Acid Conjugate | Modification Site | Target Organism/Cell Line | Change in Biological Activity | Reference |
| Pep19-short | Undecanoic acid (C11:0) | N-terminus | S. aureus, E. faecium, A. bohemicus | Significant increase in antimicrobial activity (MIC values decreased)[1] | [1] |
| B7-33 | Various fatty acids | Various positions | In vitro serum | Increased in vitro half-life from ~6 min to 60 min with appropriate spacer[2] | [2] |
| Glucagon Analog | C16 fatty acid | Lysine residue | In vivo (mice) | Enhanced glucose-lowering effect and reduced body weight[3] | [3] |
| Antimicrobial Peptide | This compound | Not specified | S. aureus, E. coli | Confirmed antibacterial potential against antibiotic-resistant strains[4][5] | [4][5] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Method 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This two-step protocol involves the activation of the carboxylic acid group of this compound to form an NHS ester, followed by its reaction with primary amines on the protein or peptide.
Workflow for Amine-Reactive Conjugation
References
- 1. Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and N,N-dibutylundecenamide as effective antibacterials against antibiotic-resistant strains | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 5. researchgate.net [researchgate.net]
Application of Undecylenic Acid in the Synthesis of Flavors and Fragrances: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylenic acid, a renewable bifunctional fatty acid derived from castor oil, serves as a versatile and valuable building block in the synthesis of a variety of flavor and fragrance compounds.[1][2][3] Its terminal double bond and carboxylic acid functionality allow for a range of chemical transformations, leading to the creation of sought-after aroma chemicals with diverse olfactory profiles, from fruity and floral to waxy and aldehydic. This document provides detailed application notes and experimental protocols for the synthesis of key flavor and fragrance molecules derived from this compound, including γ-undecalactone, various fragrant esters, undecylenic aldehyde, and undecylenic alcohol.
I. Synthesis of γ-Undecalactone (Peach Aldehyde)
γ-Undecalactone, often referred to as aldehyde C-14, is a widely used fragrance ingredient prized for its intense and tenacious peach-like aroma.[4][5][6] It is a key component in many floral and fruity fragrance compositions.[7] The most common method for its synthesis from this compound is through acid-catalyzed intramolecular cyclization (lactonization).[4][8]
A. Synthesis of γ-Undecalactone via Acid Catalysis
This protocol describes the synthesis of γ-undecalactone from this compound using a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15), to the this compound while stirring.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (typically between 80°C and 120°C) and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a liquid acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure γ-undecalactone.
-
Quantitative Data:
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 95-100 | 20 | Not specified | [8] |
| Boric Acid | 170 | 3 | 80.53 | [9] |
| Zinc Bromide | 180 | 4 | 78.52 | [9] |
Logical Relationship of Synthesis:
Caption: Synthesis of γ-Undecalactone from this compound.
II. Synthesis of Fragrant Esters
The esterification of this compound with various alcohols produces a range of esters with characteristic fruity and floral notes, making them valuable components in fragrance formulations.[10][11] Common methods for esterification include Fischer esterification using a strong acid catalyst and greener alternatives such as enzymatic and ultrasound-assisted synthesis.
A. General Protocol for Fischer Esterification
This protocol outlines the synthesis of this compound esters using a conventional acid-catalyzed method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine this compound, the desired alcohol (e.g., ethanol, propanol, butanol), and a suitable solvent (e.g., toluene or hexane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a base solution (e.g., sodium bicarbonate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent and excess alcohol under reduced pressure.
-
Purify the ester by vacuum distillation.
-
B. Ultrasound-Assisted Esterification
Ultrasound irradiation can significantly accelerate the esterification reaction, often leading to higher yields in shorter reaction times and under milder conditions.[12]
Experimental Protocol:
-
Reaction Mixture: In a suitable vessel, mix this compound, the alcohol, and an acid catalyst.
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate at a specific frequency and power for a designated period. The reaction temperature is typically maintained at or near room temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for Fischer esterification.
Quantitative Data for Esterification of this compound:
| Alcohol | Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Various C4 & C5 Alcohols | Conventional | H₂SO₄ | Not specified | Lower than US | [10] |
| Various C4 & C5 Alcohols | Ultrasound | H₂SO₄ | Shorter than conventional | Higher than conventional | [10] |
Experimental Workflow for Ester Synthesis:
Caption: General workflow for the synthesis of undecylenic esters.
III. Synthesis of Undecylenic Aldehyde (Undec-10-enal)
Undecylenic aldehyde possesses a powerful, waxy, and slightly citrusy odor, characteristic of the "aldehydic" note in perfumery.[13] A classical method for its synthesis is the Rosenmund reduction of undecylenoyl chloride.[13]
A. Synthesis via Rosenmund Reduction
This two-step protocol involves the conversion of this compound to its acid chloride, followed by catalytic hydrogenation to the aldehyde.
Experimental Protocol:
Step 1: Synthesis of Undecylenoyl Chloride
-
In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Slowly add thionyl chloride (SOCl₂) to the this compound at room temperature with stirring.
-
Gently heat the reaction mixture to reflux until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude undecylenoyl chloride.
Step 2: Rosenmund Reduction to Undecylenic Aldehyde
-
Prepare the Rosenmund catalyst (palladium on barium sulfate, poisoned with a sulfur compound like quinoline-sulfur).
-
In a hydrogenation apparatus, dissolve the undecylenoyl chloride in an inert solvent (e.g., toluene).
-
Add the prepared catalyst to the solution.
-
Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.
-
Monitor the reaction progress by monitoring the uptake of hydrogen and by GC analysis to avoid over-reduction to the alcohol.
-
Upon completion, filter off the catalyst.
-
Wash the filtrate with a dilute base solution and then with water.
-
Dry the organic layer and remove the solvent.
-
Purify the undecylenic aldehyde by vacuum distillation.
Synthesis Pathway of Undecylenic Aldehyde:
Caption: Synthesis of undecylenic aldehyde via Rosenmund reduction.
IV. Synthesis of Undecylenic Alcohol (Undec-10-en-1-ol)
Undecylenic alcohol has a fresh, waxy, and rosy-citrus odor and is used in various floral and citrus fragrances. It can be prepared by the reduction of this compound or its esters.
A. Reduction of this compound using a Reducing Agent
This protocol describes the reduction of this compound to undecylenic alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. This procedure must be carried out by trained personnel in a fume hood with appropriate safety precautions.
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), place a solution of the reducing agent (e.g., LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.
-
Addition of this compound: Slowly add a solution of this compound in the same dry ether solvent to the stirred suspension of the reducing agent at a controlled temperature (typically 0°C to room temperature).
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).
-
Quenching and Work-up:
-
Carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by a dilute acid or base solution, while cooling the flask in an ice bath.
-
Filter the resulting precipitate.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure and purify the undecylenic alcohol by vacuum distillation.
Reduction of this compound:
Caption: Synthesis of undecylenic alcohol from this compound.
V. Sensory Evaluation
The olfactory properties of the synthesized compounds are of paramount importance in the flavor and fragrance industry. Sensory evaluation is typically conducted by a trained panel of experts who assess various attributes of the aroma.
Sensory Profile of Key this compound Derivatives:
| Compound | CAS Number | Odor Description | Olfactory Notes |
| γ-Undecalactone | 104-67-6 | Sweet, fruity, peach, creamy, fatty, lactonic.[5][6][7][14] | Peach, apricot, coconut, nutty.[4][7] |
| Methyl Undecylenate | 111-81-9 | Waxy, floral, slightly fruity. | Carnation.[15] |
| Ethyl Undecylenate | 692-86-4 | Fruity, waxy, wine-like. | - |
| Undecylenic Aldehyde | 112-45-8 | Powerful, waxy, aldehydic, fatty, green, slightly metallic, floral.[4][13] | Citrus, rosy. |
| Undecylenic Alcohol | 112-43-6 | Fresh, waxy, rosy-citrus. | - |
Note: Sensory descriptors can be subjective and may vary depending on the purity of the compound and the individual evaluator.
Conclusion
This compound is a sustainable and versatile platform molecule for the synthesis of a wide array of important flavor and fragrance ingredients. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these valuable aroma chemicals. Further research into novel and more efficient synthetic methodologies, as well as comprehensive sensory analysis, will continue to expand the utility of this compound in the creation of innovative flavors and fragrances.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. arkema.com [arkema.com]
- 4. 10-Undecenal | 112-45-8 [chemicalbook.com]
- 5. fraterworks.com [fraterworks.com]
- 6. olfactorian.com [olfactorian.com]
- 7. Undecalactone Gamma (104-67-6) – Premium Fruity-Peachy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Synthesis of gamma-undecalactone - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US6495097B1 - Fragrance and flavor compositions containing odor neutralizing agents - Google Patents [patents.google.com]
Application Notes and Protocols: Undecylenic Acid in Polymerization Reactions
Introduction
Undecylenic acid (CH₂=CH(CH₂)₈COOH), a renewable bifunctional monomer derived from the pyrolysis of castor oil, is a significant building block in the synthesis of sustainable polymers.[1][2] Its unique structure, featuring a terminal double bond and a carboxylic acid group, allows for a wide range of chemical modifications and polymerization reactions.[1][3] This versatility makes it a valuable precursor for producing various high-performance bio-based polymers, including polyamides, polyurethanes, and polyesters, with applications spanning from engineering plastics to advanced coatings and biomedical materials.[3][4]
Applications of Polymers Derived from this compound
The bifunctional nature of this compound allows for its incorporation into a variety of polymer architectures, leading to a diverse range of applications:
-
Engineering Plastics: this compound is a key precursor in the industrial production of Nylon-11, a high-performance polyamide known for its excellent mechanical properties, thermal stability, and chemical resistance.[1] The process involves the conversion of this compound to 11-aminoundecanoic acid, which then undergoes polycondensation.[1]
-
Bio-based Polyurethanes (PUs): this compound can be converted into polyols, which are essential components for synthesizing polyurethanes.[5] These bio-based PUs are used in coatings, elastomers, and foams.[6][7] For instance, sulfur- and nitrogen-containing polyols derived from this compound have been used to create polyurethane coatings with enhanced anti-corrosion and antimicrobial properties.[5]
-
Antimicrobial Materials: this compound is well-known for its antifungal properties, particularly against infections like athlete's foot.[1][8][9] This functionality can be transferred to polymer matrices. For example, incorporating this compound into poly(methyl methacrylate) (PMMA) creates composites that exhibit significant antifungal activity against Candida albicans, making them suitable for dental and other medical applications.[10][11]
-
Eco-friendly Lubricants: Novel polyol esters of this compound have been synthesized for use as environmentally friendly lubricants.[3]
-
Biosensors and Surface Modification: As a bifunctional linking molecule, this compound can be used to modify surfaces. It has been employed in the preparation of silicon-based biosensors, where the terminal double bond attaches to the silicon surface, leaving the carboxylic acid group available for conjugating proteins and other biomolecules.[1]
-
Specialty Copolymers: Derivatives of this compound have been used to synthesize siloxane-containing copolymers (polydimethylsiloxanes) through hydrosilylation and hydrothiolation reactions, creating materials with varied molecular weights and thermal properties.[12]
Key Polymerization Reactions and Mechanisms
This compound and its derivatives can be polymerized through several pathways, leveraging either the carboxylic acid function, the terminal double bond, or both.
Synthesis of Polyamides (Nylon-11)
The production of Nylon-11 is a classic example of utilizing this compound as a monomer precursor. The overall process involves converting this compound into an amino acid, which then undergoes polycondensation.
Caption: Synthesis pathway of Nylon-11 from this compound.
Thiol-ene Addition for Polyol Synthesis
A versatile method to create polyols from this compound for subsequent polyurethane synthesis is the thiol-ene "click" reaction. This reaction proceeds with high efficiency and selectivity, involving the radical addition of a thiol to the terminal double bond of an this compound ester.
Caption: Workflow for polyurethane synthesis from this compound.
Acyclic Diene Metathesis (ADMET) Polymerization
Alkene-terminated prepolymers, which can be synthesized from this compound derivatives, can be polymerized via ADMET using catalysts like Hoveyda-Grubbs second-generation catalyst.[4] This method allows for the formation of high molecular weight polymers from bifunctional alkenes.
Physical Incorporation into Polymer Composites
This compound can be physically blended with a polymer matrix, such as PMMA, to create antimicrobial composites.[10] In this case, the this compound is not chemically bound as a monomer in the main polymer chain but acts as an active filler.
Caption: Experimental workflow for PMMA-UA composite preparation.
Experimental Protocols
Protocol 1: Synthesis of a Bio-based Polyol from Methyl Undecylenate via Thiol-Ene Reaction
This protocol is adapted from methodologies for creating polyols from fatty acid derivatives for polyurethane synthesis.[5][13]
Materials:
-
Methyl 10-undecenoate
-
2-Mercaptoethanol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Dichloromethane (DCM)
-
UV reactor (e.g., with a 365 nm lamp)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a quartz reaction vessel, dissolve methyl 10-undecenoate in a minimal amount of DCM.
-
Add 2-mercaptoethanol in a stoichiometric amount relative to the double bonds of the methyl undecenoate.
-
Add the photoinitiator (DMPA) at a concentration of approximately 1-2 mol% with respect to the thiol groups.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Place the reaction vessel in the UV reactor and irradiate with UV light (e.g., 365 nm) at room temperature. Monitor the reaction progress using FTIR or ¹H NMR by observing the disappearance of the peaks corresponding to the C=C double bond.
-
Once the reaction is complete (typically after a few hours), remove the solvent using a rotary evaporator.
-
The resulting viscous liquid is the bio-based polyol. Characterize its structure using FTIR and NMR spectroscopy.
Protocol 2: Synthesis of a Thermoplastic Polyurethane (TPU) from the Bio-based Polyol
This protocol describes the synthesis of a thermoplastic polyurethane using the polyol prepared in Protocol 1.[13]
Materials:
-
Bio-based polyol (from Protocol 1)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tin(II) 2-ethylhexanoate as a catalyst
-
Standard laboratory glassware, including a three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
In the three-neck flask, dissolve the bio-based polyol in anhydrous DMF under a nitrogen atmosphere.
-
Add the MDI to the solution in a stoichiometric amount relative to the hydroxyl groups of the polyol.
-
Add a catalytic amount of tin(II) 2-ethylhexanoate (e.g., 0.1 wt%).
-
Heat the reaction mixture to approximately 70-80°C and stir vigorously.
-
Monitor the reaction by observing the increase in viscosity. The reaction is typically complete within 2-4 hours.
-
Once the desired viscosity is reached, pour the polymer solution into a Teflon-coated pan and dry in a vacuum oven at 60-70°C until the solvent is completely removed.
-
The resulting film is the thermoplastic polyurethane. Characterize its thermal and mechanical properties using DSC, TGA, and UTM.
Protocol 3: Preparation of Antimicrobial PMMA-Undecylenic Acid Composites
This protocol is based on the physical incorporation of this compound into a commercial cold-polymerized acrylic resin.[10]
Materials:
-
Commercial PMMA powder and MMA liquid (e.g., Triplex Cold)
-
This compound (UA)
-
Molds for sample preparation (e.g., Teflon or silicone)
-
Mixing spatula and vessel
Procedure:
-
Weigh the desired amount of this compound to achieve the target weight percentage (e.g., 3%, 6%, 9%, or 12% w/w) in the final composite.
-
In a mixing vessel, add the MMA liquid and dissolve the this compound in it.
-
Gradually add the PMMA powder to the liquid mixture according to the manufacturer's recommended powder-to-liquid ratio.
-
Mix thoroughly with a spatula until a homogeneous paste is formed.
-
Pour the mixture into the molds and allow it to cure at room temperature according to the manufacturer's instructions.
-
Once cured, remove the composite samples from the molds.
-
The samples are now ready for characterization and antimicrobial testing (e.g., against C. albicans).
Quantitative Data Summary
The following tables summarize key quantitative data from studies on polymers derived from this compound.
Table 1: Thermal and Molecular Weight Properties of this compound-Based Thermoplastic Polyurethanes (TPUs) [13]
| Polymer Type | Diol Monomer Source | Mw (kDa) | PDI (Mw/Mn) | Tm (°C) | Td,5% (°C) |
| TPU-1 | Diol from 10-undecenoate | 36-83 | 1.6-2.2 | 50-71 | ~300 |
| TPU-2 | Diol from Oleic Acid | 40-80 | 2.1-2.2 | N/A | ~300 |
Mw: Weight-average molecular weight; PDI: Polydispersity index; Tm: Melting temperature; Td,5%: Temperature at 5% weight loss (thermal stability).
Table 2: Mechanical and Coating Properties of a Polyurethane Coating Derived from this compound-Based Polyol [5]
| Property | Value |
| Young's Modulus | 22.6 MPa |
| Glass Transition Temp (Tg) | -15.2°C |
| Corrosion Rate Reduction | From 3.0 × 10⁻⁴ to 1.8 × 10⁻⁷ mm/year |
Table 3: Antifungal Activity of this compound Against Candida albicans [10][14]
| Test Method | Concentration | Result |
| Agar Dilution (MIC90) | < 0.0125% (w/w) | >90% inhibition of planktonic cell growth |
| Embedded Filamentation | 0.4% (w/w) | Complete inhibition of hyphal growth |
| PMMA Composite (≥6% UA) | N/A | >90% reduction of sessile C. albicans |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of microorganisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Castor oil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional polyurethane coatings derived from this compound - European Coatings [european-coatings.com]
- 6. researchgate.net [researchgate.net]
- 7. matilda.science [matilda.science]
- 8. This compound (Fungicidal, Natural Preservative) [myskinrecipes.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial polyurethane thermosets based on this compound: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Undecylenic Acid Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of undecylenic acid for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of this compound in aqueous solutions?
A1: this compound is a fatty acid that is practically insoluble in water.[1] Its low water solubility can be a significant challenge for in vitro studies that require its introduction into aqueous cell culture media or buffer systems. One study noted its solubility in water to be as low as 38.46 mg/L at 20°C and pH 4.27.[2]
Q2: What are the common solvents used to dissolve this compound for in vitro experiments?
A2: Due to its hydrophobic nature, organic solvents are typically used to prepare stock solutions of this compound. The most commonly used solvents are ethanol and dimethyl sulfoxide (DMSO).[3][4] It is also freely soluble in fatty and essential oils.[1]
Q3: Are there alternative methods to enhance the aqueous solubility of this compound without using organic solvents?
A3: Yes, a novel approach involves the use of L-arginine to form a water-soluble formulation of this compound, referred to as GS-1.[3][5] This method has been shown to dissolve this compound in water at concentrations exceeding 150 mg/mL at 20°C.[3] Another strategy is the use of hexosomes to deliver this compound.[3] The use of cyclodextrins to form inclusion complexes is another potential method to enhance the solubility of hydrophobic compounds like this compound.[6][7]
Q4: What are the potential issues with using organic solvents like DMSO in cell-based assays?
A4: While effective for dissolving this compound, organic solvents like DMSO can introduce their own set of challenges in cell culture experiments. These include:
-
Toxicity: High concentrations of DMSO can be toxic to cells.[3][8] It is generally recommended to keep the final concentration of DMSO in cell culture media below 1%, and ideally much lower.[8][9]
-
Precipitation upon dilution: When a concentrated stock of this compound in DMSO is diluted into an aqueous medium, the this compound can precipitate out of solution, leading to inaccurate and non-reproducible results.[9][10]
-
Off-target effects: DMSO can have biological effects on cells, potentially confounding the experimental results.[10]
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Cause: This is a common problem that occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium. The this compound, being poorly soluble in water, comes out of solution and forms a precipitate.[9][10]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is as low as possible, typically below 1%, to minimize both direct toxicity and precipitation.[8][9]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the stock solution into the pre-warmed culture medium while gently mixing.
-
Use of a Carrier: Consider using a carrier molecule to maintain solubility. For example, complexing the this compound with bovine serum albumin (BSA) in the culture medium can help to keep it in solution.
-
Alternative Solubilization Method: Switch to a solubilization method that avoids organic solvents, such as the L-arginine formulation (GS-1).[3]
Issue: Inconsistent or Non-Reproducible Assay Results
Cause: This can be a direct consequence of poor solubility and precipitation. If the this compound is not fully dissolved and homogenously distributed in the assay medium, the concentration of the active compound delivered to the cells will vary between experiments and even between wells of the same experiment.
Solutions:
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness, particles). If precipitation is observed, the preparation method needs to be revised.
-
Sonication: Gentle sonication of the diluted solution may help to break up small precipitates and improve dispersion, but it may not be a permanent solution if the compound is truly insoluble at that concentration.[9]
-
Solubility Testing: Perform a preliminary solubility test to determine the maximum concentration of this compound that can be achieved in your specific assay medium without precipitation using your chosen solubilization method.
-
Adopt a More Robust Solubilization Protocol: For the most consistent results, consider using the L-arginine formulation or another validated method that ensures high aqueous solubility.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Temperature (°C) | Notes |
| Water | Practically Insoluble[1] | - | - |
| Water (pH 4.27) | 38.46 mg/L[2] | 20 | - |
| Ethanol (96%) | Freely Soluble[1] | - | - |
| DMSO | ~10 mg/mL (for Undecanoic Acid)[4] | - | Note: Data for the saturated analog, undecanoic acid. |
| Dimethyl Formamide (DMF) | ~25 mg/mL (for Undecanoic Acid)[4] | - | Note: Data for the saturated analog, undecanoic acid. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.25 mg/mL (for Undecanoic Acid)[4] | - | Prepared by first dissolving in DMSO. Note: Data for the saturated analog. |
| L-Arginine Formulation (GS-1) | >150 mg/mL in water[3] | 20 | Forms a water-soluble complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, chemical-resistant tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of solvent evaporation.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Water-Soluble this compound using L-Arginine (GS-1 Formulation)
This protocol is based on the method described for the GS-1 formulation.[3]
-
Molar Ratio Calculation: Determine the desired concentration of this compound and calculate the equimolar amount of L-arginine required.
-
Dissolution of L-Arginine: Dissolve the calculated amount of L-arginine in sterile, purified water.
-
Addition of this compound: Slowly add the this compound to the L-arginine solution while stirring.
-
Complex Formation: Continue to stir the mixture until the this compound is completely dissolved, forming a clear solution. This indicates the formation of the water-soluble complex.
-
Sterilization and Use: The resulting solution can be sterile-filtered through a 0.22 µm filter for use in cell culture.
Visualizations
Caption: Workflow for preparing and using this compound in assays.
Caption: A decision-making diagram for troubleshooting precipitation issues.
References
- 1. This compound - Acme Synthetic Chemicals [acmechem.com]
- 2. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Formulation of this compound induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Novel Formulation of this compound induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyclodextrins-as-functional-excipients-methods-to-enhance-complexation-efficiency - Ask this paper | Bohrium [bohrium.com]
- 7. benchchem.com [benchchem.com]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the polymerization of undecylenic acid
Welcome to the technical support center for the polymerization of undecylenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of poly(this compound) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound.
Issue 1: Low Polymer Yield
-
Question: My polymerization of this compound is resulting in a low yield of the final polymer. What are the potential causes and how can I improve it?
-
Answer: Low polymer yield is a common issue that can stem from several factors. The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal double bond, can lead to catalyst deactivation or unwanted side reactions.[1][2] Here are some key areas to investigate:
-
Catalyst Deactivation: The carboxylic acid group of this compound can deactivate certain catalysts, particularly metathesis catalysts like Grubbs' catalysts used in Acyclic Diene Metathesis (ADMET) polymerization.[2][3]
-
Troubleshooting:
-
Protect the Carboxylic Acid: Consider protecting the carboxylic acid group as an ester (e.g., methyl ester) before polymerization.[4] The ester can be hydrolyzed post-polymerization if the free carboxylic acid is desired.
-
Increase Catalyst Loading: A higher catalyst loading might be necessary to compensate for some deactivation, although this can increase costs.
-
Choose a More Robust Catalyst: Investigate catalysts known for higher functional group tolerance. For instance, Hoveyda-Grubbs second-generation catalysts often show better performance.[1]
-
-
-
Inefficient Monomer Purification: Impurities in the this compound monomer can inhibit the polymerization reaction.
-
Suboptimal Reaction Conditions: Polymerization reactions are sensitive to temperature, pressure, and reaction time.
-
Troubleshooting:
-
ADMET: This is a step-growth polymerization driven by the removal of a volatile byproduct, ethylene.[7] Ensure a high vacuum is applied throughout the reaction to effectively remove ethylene and drive the equilibrium towards polymer formation.[3][8]
-
Thiol-Ene Polymerization: This reaction is often initiated by UV light or heat.[9] Ensure the initiator is active and the UV source is of the correct wavelength and intensity. Oxygen can inhibit radical polymerizations, so ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
-
-
Issue 2: Inconsistent Molecular Weight and High Polydispersity
-
Question: I am observing a broad molecular weight distribution (high polydispersity index - PDI) and inconsistent molecular weights between batches. How can I achieve better control?
-
Answer: Achieving a narrow and predictable molecular weight distribution is crucial for many applications. Several factors can contribute to this issue:
-
Chain Transfer and Side Reactions: Unwanted side reactions can lead to premature chain termination or the formation of branched polymers, broadening the PDI.[10][12]
-
Troubleshooting:
-
Control Temperature: High temperatures can promote side reactions. Optimize the reaction temperature to be high enough for efficient polymerization but low enough to minimize unwanted reactions.[10]
-
Monomer Purity: As with low yield, impurities can act as chain transfer agents. Ensure high-purity monomer is used.[12]
-
-
-
Initiator/Catalyst Issues: The choice and handling of the initiator or catalyst are critical for controlling polymerization.
-
Troubleshooting:
-
Controlled Radical Polymerization: For radical polymerizations, consider using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for better control over molecular weight and PDI.[13]
-
Initiator Concentration: The ratio of monomer to initiator is a key determinant of molecular weight. Precisely control the amount of initiator added.
-
-
-
Inefficient Mixing: In heterogeneous polymerization systems, poor mixing can lead to localized areas of high monomer or initiator concentration, resulting in a broad PDI.
-
Troubleshooting:
-
Effective Stirring: Ensure efficient and consistent stirring throughout the polymerization.
-
-
-
Issue 3: Polymer Discoloration
-
Question: The synthesized poly(this compound) is yellow or brown. What causes this discoloration and how can I obtain a colorless product?
-
Answer: Polymer discoloration often indicates the presence of impurities or degradation products.
-
Catalyst Residues: Residual metal-based catalysts (e.g., Ruthenium from Grubbs' catalysts) can impart color to the final polymer.
-
Troubleshooting:
-
Purification: After polymerization, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove catalyst residues. Multiple precipitation cycles may be necessary.
-
Filtration: Passing a solution of the polymer through a column of silica gel or activated carbon can also help remove colored impurities.
-
-
-
Thermal Degradation: High reaction temperatures or prolonged reaction times can lead to thermal degradation of the polymer.[5]
-
Troubleshooting:
-
Optimize Reaction Conditions: Minimize the reaction temperature and time as much as possible without compromising the yield and molecular weight.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant can help prevent degradation.
-
-
-
Data Presentation
Table 1: Comparison of Polymerization Methods for this compound Derivatives
| Polymerization Method | Monomer | Catalyst/Initiator | Typical Conditions | Resulting Polymer Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ADMET | Undec-10-en-1-yl undec-10-enoate | Grubbs' 2nd Gen. (G2) | 80 °C, 24 h, high vacuum | 22,000 - 26,500 | ~1.9 | [8][14] |
| ADMET | Trehalose diundecenoate | Grubbs' 2nd Gen. (G2) | THF, 4 mol% catalyst | - | - | [3] |
| Thiol-Ene | Undecenoic Acid + Thiol | DMPA (photoinitiator) | THF, UV (365 nm), N2 | - | - | [15] |
| Copolymerization | This compound + CO | Cationic Palladium | - | - | - | [16] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of Undec-10-en-1-yl undec-10-enoate
This protocol is based on methodologies described for the ADMET polymerization of this compound derivatives.[8][14]
-
Monomer Synthesis: Synthesize undec-10-en-1-yl undec-10-enoate by the esterification of 10-undecenoic acid with 10-undecenol. Purify the monomer by column chromatography or vacuum distillation.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the Grubbs' second-generation catalyst (e.g., 0.5-1.0 mol%).
-
Polymerization: Place the flask in a preheated oil bath at 80°C and apply a high vacuum (<100 mTorr) for 24 hours with vigorous stirring. The removal of ethylene gas drives the polymerization.
-
Termination: Cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Purification: Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol). Filter the polymer and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and Polydispersity Index (PDI). Use NMR spectroscopy to confirm the polymer structure.
Visualizations
Caption: Experimental workflow for the ADMET polymerization of an this compound derivative.
Caption: Troubleshooting guide for low polymer yield in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. arxiv.org [arxiv.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102417447B - Production method of this compound - Google Patents [patents.google.com]
- 7. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. radtech.org [radtech.org]
- 12. nationalpolymer.com [nationalpolymer.com]
- 13. Initiators [sigmaaldrich.com]
- 14. preprints.org [preprints.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Optimizing Undecylenic Acid Esterification: A Technical Support Guide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of undecylenic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most common methods for this compound esterification involve reacting it with an alcohol in the presence of an acid catalyst. Homogeneous catalysis, using mineral acids like sulfuric acid or organic acids such as dodecylbenzene sulfonic acid (DBSA), is a conventional approach.[1][2] Heterogeneous catalysis, employing solid acid catalysts like mesoporous molecular sieves or ion-exchange resins, is also utilized and offers advantages in catalyst separation.[3][4] Additionally, process intensification techniques such as ultrasound-assisted esterification can be employed to enhance reaction rates and yields at lower temperatures.[5][6]
Q2: What are the key parameters to control for optimizing the reaction?
A2: To optimize the esterification of this compound, it is crucial to control several key parameters:
-
Temperature: The reaction temperature significantly influences the reaction rate.
-
Catalyst Concentration: The amount of catalyst affects the speed of the reaction.
-
Molar Ratio of Reactants: The ratio of alcohol to this compound can impact the equilibrium and overall yield.
-
Water Content: Water is a byproduct of the esterification reaction, and its presence can inhibit the forward reaction, thus reducing the yield.[7][8]
Q3: How can I improve the yield of my this compound esterification?
A3: To improve the yield, consider the following strategies:
-
Water Removal: Since esterification is a reversible reaction, removing the water produced will shift the equilibrium towards the product side.[8] This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a water-adsorbing agent like molecular sieves.
-
Excess Alcohol: Using an excess of the alcohol reactant can also help to drive the reaction forward.[9]
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency. For instance, mesoporous molecular sieve catalysts have shown high stability and performance under specific conditions.[3]
-
Process Intensification: Techniques like ultrasound-assisted synthesis can lead to higher yields in shorter reaction times and at milder temperatures.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of excess water in the reactants or reaction mixture.[7] 4. Insufficient reaction time. | 1. Increase catalyst loading or use a fresh, active catalyst. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Ensure reactants are anhydrous and consider using a method for water removal during the reaction. 4. Extend the reaction time. |
| Slow Reaction Rate | 1. Inadequate mixing, especially in heterogeneous reactions. 2. Low reaction temperature. 3. Low catalyst concentration. | 1. Improve agitation to enhance mass transfer. 2. Increase the reaction temperature.[9] 3. Increase the catalyst concentration. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Equilibrium has been reached without full conversion. | 1. Extend the reaction time or increase the temperature. 2. Remove water as it forms to shift the equilibrium towards the products. Using an excess of the alcohol can also favor product formation.[8][9] |
| Difficulty in Separating the Product from the Catalyst | 1. Use of a homogeneous catalyst. | 1. For homogeneous catalysts, perform a work-up procedure involving neutralization and extraction. 2. Consider switching to a heterogeneous catalyst (e.g., solid acid catalyst) which can be easily filtered off.[4] |
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Esterification of this compound with Methanol
This protocol is based on a conventional method using a homogeneous acid catalyst.[1]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol (e.g., a 2% solution of sulfuric acid in methanol).
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture at approximately 65°C for 2 hours.
-
After cooling to room temperature, concentrate the mixture using a rotary evaporator.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude methyl undecylenate.
-
Purify the crude product, for example, by passing it through a column of activated basic alumina to remove any unreacted this compound.[1]
Protocol 2: Ultrasound-Assisted Esterification of this compound
This protocol utilizes ultrasonic irradiation to intensify the reaction process.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., butanol or isoamyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, mix this compound, the chosen alcohol, and a catalytic amount of concentrated sulfuric acid.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for a specified time (e.g., 15 minutes) at room temperature.[6]
-
After the reaction, cool the mixture and transfer it to a separatory funnel.
-
Add diethyl ether and wash the solution with saturated sodium bicarbonate solution and then with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the this compound ester.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Esterification
| Method | Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |
| Conventional | 2% Sulfuric Acid | Methanol | 65°C (Reflux) | 2 hours | Up to 95% | [1] |
| Heterogeneous | P-SBA-15 (mesoporous molecular sieve) | Isopropyl alcohol | 140°C | ~6 hours | - | [3] |
| Ultrasound-Assisted | Sulfuric Acid | Butanol/i-amyl alcohol | Room Temperature | 15 minutes | Higher than conventional | [5][6] |
| Conventional | Dodecylbenzene sulfonic acid (DBSA) | Diglycerol | - | 100-300 minutes | 73% selectivity | [10] |
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting decision tree for low yield in esterification.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Theoretical and Kinetic Analysis of the Esterification of this compound with Glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Undecylenic Acid
Welcome to our dedicated support center for resolving common chromatographic challenges. This guide provides detailed troubleshooting steps and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of undecylenic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the analysis of this compound?
A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] For this compound, an unsaturated fatty acid, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability and accuracy of the analytical method.[2][3]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A: The primary causes of peak tailing for acidic compounds like this compound in reversed-phase HPLC include:
-
Secondary Interactions with Residual Silanols: This is a major factor. Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar carboxyl group of this compound.[4][5] These interactions lead to some analyte molecules being retained longer than others, causing the tailing effect.[4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both ionized (undecylenate) and non-ionized forms. The ionized form can have strong interactions with residual silanols, leading to peak tailing.[6][7]
-
Column Degradation: Over time, columns can degrade, leading to the formation of voids at the column inlet or contamination of the stationary phase.[5] This disruption of the packed bed can cause peak distortion, including tailing.[5]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[8][9]
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3][5]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak for an acidic analyte, the mobile phase pH should ideally be set at least 2 pH units below its pKa.[10] At a lower pH, the carboxylic acid group of this compound will be predominantly in its neutral, non-ionized form.[7][11] This minimizes ionic interactions with the stationary phase's residual silanol groups, leading to a more uniform retention mechanism and improved peak symmetry.[8][12]
Q4: Can the choice of HPLC column influence peak tailing for this compound?
A: Absolutely. The choice of column is critical. For acidic compounds, it is advisable to use a column with a highly inert stationary phase. Modern columns that are "end-capped" have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions that cause peak tailing.[8] Columns with novel bonding technologies or those specifically designed for use at low pH can also provide better peak shapes for acidic analytes.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.
Step 1: Initial Assessment and Data Collection
Before making any changes, it is crucial to gather information about the problem.
-
Observe the Chromatogram: Does the tailing affect only the this compound peak or all peaks in the chromatogram? If all peaks are tailing, it might indicate a physical problem with the system or column. If only the this compound peak is tailing, it is likely a chemical interaction issue.
-
Quantify the Tailing: Calculate the peak asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1.0, while values greater than 1.2 are generally considered to be tailing.[8]
-
Review Method Parameters: Document the current HPLC method conditions, including column type, mobile phase composition and pH, flow rate, injection volume, and sample concentration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To minimize secondary silanol interactions by ensuring this compound is in its non-ionized form.
-
Procedure: a. Prepare the aqueous portion of the mobile phase (e.g., water or a buffer). b. Measure the pH of the aqueous portion using a calibrated pH meter. c. If the pH is not sufficiently low, add a small amount of an appropriate acid (e.g., 0.1% phosphoric acid or formic acid) to adjust the pH to a value between 2.5 and 3.0. d. Re-measure the pH to confirm it is within the target range. e. Prepare the final mobile phase by mixing the pH-adjusted aqueous component with the organic modifier (e.g., acetonitrile or methanol). f. Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing peak distortion.
-
Procedure: a. Disconnect the column from the detector. b. Flush the column with a series of solvents in order of increasing elution strength. For a reversed-phase C18 column, a typical sequence is:
- Mobile phase without buffer salts
- 100% Water
- Isopropanol
- Hexane (if non-polar contaminants are suspected)
- Isopropanol
- 100% Acetonitrile or Methanol c. Flush with at least 10-20 column volumes of each solvent. d. Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector and analyzing the sample.
Data Presentation: Impact of Troubleshooting on Peak Asymmetry
The following table summarizes the expected impact of various troubleshooting steps on the peak asymmetry factor (As) for this compound.
| Troubleshooting Action | Initial Asymmetry (As) | Expected Asymmetry (As) Post-Action | Rationale |
| Mobile Phase pH Adjustment (from pH 5.0 to pH 2.5) | 1.8 | 1.1 | Suppresses ionization of this compound, reducing secondary interactions with silanols.[4][8] |
| Switch to End-Capped Column | 1.7 | 1.2 | End-capping deactivates residual silanols on the stationary phase, minimizing interaction sites.[8] |
| Reduce Sample Concentration by 50% | 1.6 | 1.3 | Alleviates potential column overload, leading to a more symmetrical peak shape.[8][9] |
| Increase Buffer Concentration (from 10mM to 50mM) | 1.5 | 1.2 | Higher buffer capacity can help maintain a consistent pH at the column head and mask silanol interactions.[4][12] |
Signaling Pathway of Peak Tailing
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for acidic analytes like this compound.
Caption: Interactions leading to peak tailing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. gmpinsiders.com [gmpinsiders.com]
Preventing phase separation in undecylenic acid-based emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing phase separation in undecylenic acid-based emulsions.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common issue in emulsion formulation, leading to instability and compromised product performance. This guide provides a systematic approach to diagnosing and resolving instability in this compound-based emulsions.
Initial Assessment:
Before troubleshooting, it is crucial to identify the type of phase separation observed. Common types of emulsion instability include:
-
Creaming: The rising of the less dense oil phase to the top of the emulsion, forming a concentrated layer. This is often a reversible process.
-
Sedimentation: The settling of the denser phase to the bottom.
-
Flocculation: The aggregation of dispersed droplets into clumps without the rupture of the interfacial film. This can be a precursor to coalescence and is often reversible.[1][2]
-
Coalescence: The merging of smaller droplets to form larger ones, leading to irreversible phase separation.[1][2]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones.
Question: My this compound emulsion is showing signs of creaming. How can I prevent this?
Answer: Creaming is a form of gravitational separation and is often the first visible sign of instability.[1] Here are several strategies to address it:
-
Reduce Droplet Size: Smaller droplets have a larger surface area-to-volume ratio and are less influenced by gravity.
-
Action: Increase the energy input during emulsification by using a high-shear homogenizer or increasing the homogenization time and speed.[1]
-
-
Increase Continuous Phase Viscosity: A more viscous external phase slows down the movement of the dispersed droplets.
-
Action: Incorporate a water-soluble thickener or gelling agent such as xanthan gum, carbomer, or hydroxyethylcellulose into the aqueous phase.[1]
-
-
Optimize Phase Volume Ratio: High concentrations of the dispersed (oil) phase can accelerate creaming.
-
Action: Evaluate and potentially reduce the oil-to-water ratio in your formulation.[1]
-
Question: I am observing flocculation in my emulsion. What are the likely causes and solutions?
Answer: Flocculation occurs when droplets aggregate without merging. It can often be reversed by gentle agitation.
-
Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the oil droplets can lead to attractive forces between them.
-
Action: Gradually increase the concentration of your chosen emulsifier or surfactant blend.[2]
-
-
Inappropriate HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is critical for stability. For oil-in-water (O/W) emulsions, a higher HLB is generally required.
-
Electrolyte Concentration: The presence of salts can disrupt the stability of emulsions, particularly those stabilized by ionic surfactants.
-
Action: If possible, minimize the concentration of electrolytes in your formulation. If salts are necessary, consider using non-ionic surfactants which are generally less sensitive to electrolytes.
-
Question: My emulsion has completely separated into distinct oil and water layers. What could be the reason for this coalescence?
Answer: Coalescence is an irreversible process and indicates a significant formulation failure.
-
Inadequate Emulsifier System: The type and concentration of the emulsifier may be incorrect.
-
Action: Re-evaluate the required HLB of your oil phase and ensure you are using an appropriate emulsifier system at a sufficient concentration (typically 2-5% of the total formulation weight).[4]
-
-
Improper Processing Temperature: Incorrect temperatures during emulsification can lead to a weak interfacial film.
-
Action: Ensure both the oil and water phases are heated to the same temperature, typically 70-75°C, before mixing. Cool the emulsion slowly with gentle, continuous stirring.[5]
-
-
Incompatible Ingredients: Certain active pharmaceutical ingredients (APIs) or excipients can interfere with the emulsifier's function.
-
Action: Review all components of your formulation for potential incompatibilities with your chosen emulsifier system.
-
Question: My emulsion appears grainy or has a waxy texture. What is causing this and how can I prevent it?
Answer: A grainy or waxy appearance can be due to the crystallization of fatty components or improper processing.
-
Insufficient Heating: If any solid components in the oil phase (like cetyl alcohol or stearic acid) are not fully melted during the heating step, they can recrystallize upon cooling.
-
Action: Ensure both phases are heated to a temperature above the melting point of all ingredients.[6]
-
-
Improper Cooling: Rapid or uncontrolled cooling can also lead to crystallization.
-
Action: Cool the emulsion slowly while maintaining gentle agitation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for this compound in an O/W emulsion?
Q2: What type of emulsifiers are best suited for this compound emulsions?
A2: The choice of emulsifier depends on the desired emulsion type (O/W or W/O) and other formulation components. Non-ionic surfactants like Polysorbates (e.g., Tween 80, high HLB) and Sorbitan esters (e.g., Span 80, low HLB) are commonly used in combination to achieve the desired HLB.[3] For certain applications, natural emulsifiers or polymeric stabilizers may also be suitable.
Q3: How does pH affect the stability of this compound emulsions?
A3: The pH of an emulsion can significantly impact its stability, especially if ionic surfactants are used. A change in pH can alter the charge on the surfactant molecules, leading to a loss of emulsifying capacity.[6][9] For this compound, which is a carboxylic acid, the pH of the aqueous phase will determine its degree of ionization. This can influence its partitioning between the oil and water phases and its interaction with other formulation components. It is crucial to measure and control the pH of the final emulsion and ensure it is within a range that maintains the stability of all ingredients.[6]
Q4: What is the role of a co-surfactant or co-emulsifier?
A4: A co-surfactant or co-emulsifier is often added to an emulsion to enhance its stability. They can pack more efficiently at the oil-water interface, reduce interfacial tension, and improve the flexibility of the interfacial film, thereby preventing coalescence. Fatty alcohols like cetearyl alcohol or glyceryl stearate are common co-emulsifiers that also increase the viscosity of the formulation.[10]
Q5: How can I perform a quick stability test on my emulsion?
A5: Accelerated stability testing can provide an early indication of long-term stability. A common method is the centrifugation test.
-
Procedure: Place a sample of your emulsion in a centrifuge tube and spin at a high speed (e.g., 3000-5000 rpm) for 15-30 minutes.[4]
-
Observation: After centrifugation, visually inspect the sample for any signs of phase separation, such as a layer of creamed oil at the top or sediment at the bottom. A stable emulsion will show no visible separation.[11][12] Freeze-thaw cycling is another method, where the product is subjected to alternating low and high temperatures for several cycles.[13]
Quantitative Data Summary
The stability of an emulsion is influenced by various formulation parameters. The following table summarizes the general effects of these variables on oil-in-water (O/W) emulsion properties.
| Formulation Variable | Effect on Emulsion Stability | Typical Range/Value | References |
| Surfactant Concentration | Increasing concentration generally improves stability up to an optimal point. Excessive amounts can lead to instability. | 2-10% (w/w) | [3] |
| HLB Value of Emulsifier System | A value that matches the required HLB of the oil phase results in the most stable emulsion. For O/W emulsions, this is typically in the higher range. | 8-18 for O/W | [8][14] |
| Oil Phase Concentration | Higher concentrations can increase the likelihood of creaming and coalescence. | 10-40% (w/w) | [15] |
| Viscosity of Continuous Phase | Higher viscosity slows down droplet movement, hindering creaming and coalescence. | Varies depending on application | [1] |
| pH of Aqueous Phase | Can affect the performance of ionic surfactants and the stability of other ingredients. | Typically 4.5-7.5 for topical products | [6][9] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Based Oil-in-Water (O/W) Emulsion
This protocol describes a hot process method for preparing a stable O/W emulsion.
Materials:
-
This compound (Oil Phase)
-
Co-emulsifier (e.g., Cetearyl Alcohol) (Oil Phase)
-
High HLB Surfactant (e.g., Polysorbate 80) (Aqueous Phase)
-
Low HLB Surfactant (e.g., Sorbitan Oleate) (Oil Phase)
-
Thickener (e.g., Xanthan Gum) (Aqueous Phase)
-
Preservative (Aqueous Phase)
-
Deionized Water (Aqueous Phase)
Procedure:
-
Prepare the Oil Phase: In a heat-resistant beaker, combine the this compound, co-emulsifier, and low HLB surfactant. Heat to 75°C with constant stirring until all components are melted and homogenous.
-
Prepare the Aqueous Phase: In a separate heat-resistant beaker, disperse the thickener in deionized water with stirring. Add the high HLB surfactant and preservative. Heat to 75°C with constant stirring until all components are dissolved.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring and allow the emulsion to cool to room temperature.
-
Final Adjustments: Once cooled, check and adjust the pH if necessary.
Protocol 2: Characterization of Emulsion Stability by Centrifugation
This protocol provides a method for accelerated stability testing.
Equipment:
-
Laboratory Centrifuge
-
Conical Centrifuge Tubes
Procedure:
-
Sample Preparation: Fill a centrifuge tube with the prepared this compound emulsion.
-
Centrifugation: Place the tube in the centrifuge and spin at 3000 rpm for 30 minutes.[13]
-
Analysis: After centrifugation, visually inspect the tube for any signs of phase separation, such as creaming, sedimentation, or oil layer formation.[16]
-
Quantification (Optional): Measure the height of any separated layers and the total height of the sample to calculate a creaming or separation index.
Visualizations
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 3. Effective Surfactants Blend Concentration Determination for O/W Emulsion Stabilization by Two Nonionic Surfactants by Simple Linear Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thecosmeticformulator.com [thecosmeticformulator.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. benchchem.com [benchchem.com]
- 8. scientificspectator.com [scientificspectator.com]
- 9. formulabotanica.com [formulabotanica.com]
- 10. journals2.ums.ac.id [journals2.ums.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 11-Aminoundecanoic Acid from Undecylenic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 11-aminoundecanoic acid from undecylenic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for producing 11-aminoundecanoic acid from this compound?
A1: The most common industrial synthesis involves a two-step process. First, this compound undergoes an anti-Markovnikov hydrobromination to form 11-bromoundecanoic acid. This is typically achieved by reacting this compound with hydrogen bromide (HBr) in the presence of a radical initiator. The second step is the ammonolysis of 11-bromoundecanoic acid, where it is treated with an excess of ammonia to yield 11-aminoundecanoic acid.[1][2]
Q2: Why is an anti-Markovnikov addition necessary in the hydrobromination step?
A2: An anti-Markovnikov addition is crucial to ensure that the bromine atom adds to the terminal carbon (position 11) of the this compound chain. This forms the desired 11-bromoundecanoic acid intermediate. A standard Markovnikov addition would result in the bromine adding to the more substituted carbon (position 10), leading to the formation of 10-bromoundecanoic acid, an undesired isomer.[1][3]
Q3: What are the common side products in this synthesis, and how can their formation be minimized?
A3: In the hydrobromination step, the main side product is 10-bromoundecanoic acid. Its formation is minimized by using a radical initiator and ensuring the absence of conditions that favor electrophilic addition.[1][3] During ammonolysis, potential side products include 11-hydroxyundecanoic acid and aminodiundecanoic acid.[4][5] The formation of these can be suppressed by using a large excess of ammonia and carefully controlling the reaction temperature.[4]
Q4: What are the typical yields for the overall conversion of this compound to 11-aminoundecanoic acid?
A4: The overall yield can vary depending on the specific reaction conditions and purification methods. However, yields in the range of 80% to over 90% have been reported in various patents under optimized conditions.[6]
Q5: What purification methods are recommended for the final 11-aminoundecanoic acid product?
A5: Recrystallization is a common and effective method for purifying 11-aminoundecanoic acid. Water is often used as the solvent for recrystallization.[1][6] For higher purity, the hydrochloride salt of 11-aminoundecanoic acid can be formed and recrystallized from a methanol/ethyl acetate mixture.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of 11-Bromoundecanoic Acid in the Hydrobromination Step
| Potential Cause | Troubleshooting Action |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., benzoyl peroxide) is fresh and added at the correct concentration. Consider using UV radiation as an alternative or supplementary initiation method.[3] |
| Presence of Radical Scavengers | Ensure all reagents and solvents are free from impurities that could act as radical scavengers. |
| Suboptimal Reaction Temperature | The hydrobromination reaction is exothermic. Maintain the recommended reaction temperature (often cooled to 0°C) to favor the anti-Markovnikov addition.[1] |
| Incorrect Stoichiometry | Use the appropriate molar ratio of hydrogen bromide to this compound. An excess of HBr may be required to drive the reaction to completion. |
| Formation of Markovnikov Product | Confirm the presence of 10-bromoundecanoic acid via analytical methods (e.g., GC-MS, NMR). If significant, re-optimize conditions to favor radical addition (check initiator, temperature, and for presence of light).[7] |
Issue 2: Low Yield and/or Impurities in the Ammonolysis Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Increase the reaction time or temperature moderately. However, be cautious as higher temperatures can promote side reactions.[4][8] |
| Insufficient Ammonia | A large excess of aqueous ammonia is necessary to favor the formation of the primary amine and minimize the formation of the secondary amine (aminodiundecanoic acid).[1][4] |
| Formation of 11-Hydroxyundecanoic Acid | This side product arises from the hydrolysis of 11-bromoundecanoic acid. Ensure a high concentration of ammonia and control the temperature to suppress this competing reaction.[4][5] |
| Poor Solubility of Reactant | The reaction is often heterogeneous. Ensure vigorous stirring to maximize the interfacial area between the molten or dissolved 11-bromoundecanoic acid and the aqueous ammonia.[4] |
Data Presentation
Table 1: Reported Yields for the Synthesis of 11-Aminoundecanoic Acid
| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |
| This compound | 1. HBr, Benzoyl Peroxide, Toluene; 2. Aqueous NH3 | 95% (for hydrobromination step) | [1] |
| This compound | 1. HBr, Catalyst; 2. Ammonolysis with phase transfer catalyst | 92.6% (overall) | [6] |
| This compound | 1. HBr, Catalyst; 2. Ammonolysis | 90.5% (overall) | [6] |
| This compound | 1. HBr, Catalyst; 2. Ammonolysis | 88.4% (overall) | [6] |
| 11-Bromoundecanoic Acid | Catalytic Ammonolysis (optimized conditions) | Up to 70% (for ammonolysis step) | [9] |
Experimental Protocols
Protocol 1: Synthesis of 11-Bromoundecanoic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as toluene in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.
-
Initiator Addition: Add a radical initiator, for example, benzoyl peroxide, to the solution.
-
Hydrobromination: Cool the mixture to 0°C using an ice bath. Bubble gaseous hydrogen bromide through the solution while maintaining vigorous stirring. The reaction is highly exothermic, so careful temperature control is essential.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC) until the this compound is consumed.
-
Work-up: Once the reaction is complete, remove the solvent and any unreacted hydrogen bromide under reduced pressure. The crude 11-bromoundecanoic acid can be used directly in the next step or purified by recrystallization.[1]
Protocol 2: Synthesis of 11-Aminoundecanoic Acid
-
Reaction Setup: In a pressure-rated reaction vessel, add the crude or purified 11-bromoundecanoic acid to a large excess of concentrated aqueous ammonia solution.
-
Ammonolysis: Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 30°C for several hours.[1][4]
-
Reaction Completion and Ammonia Removal: After the reaction is complete (monitored by TLC or LC-MS), cool the vessel and carefully vent any excess pressure. Heat the mixture to 100°C to drive off the excess ammonia.[1]
-
Isolation of Crude Product: Upon cooling, the crude 11-aminoundecanoic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water to obtain pure 11-aminoundecanoic acid.[1][6]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 11-aminoundecanoic acid.
References
- 1. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. US20110251414A1 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 6. CN103804209A - Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN102256934A - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]
- 9. Synthesis of 11-Aminoundecanoic Acid | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Undecylenic Acid Coatings on Silicon Surfaces
Welcome to the technical support center for undecylenic acid functionalization of silicon surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for forming stable, high-quality monolayers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation and stabilization of this compound coatings on silicon.
Q1: My silicon surface appears to be oxidizing during the monolayer formation process. How can I prevent this?
A: Surface oxidation is a critical issue, as the hydrosilylation reaction requires a hydrogen-terminated silicon surface. Minimal oxidation is key to forming a dense, covalently bound monolayer.
-
Immediate Transfer: After etching with ammonium fluoride (NH₄F) or hydrofluoric acid (HF) to create the H-terminated surface, it is crucial to immediately transfer the silicon substrate into an inert atmosphere (e.g., a glovebox filled with nitrogen or argon). The H-terminated surface oxidizes rapidly when exposed to ambient air.[1]
-
Deoxygenated Solvents: Ensure that the this compound and any solvents used are thoroughly deoxygenated. This can be achieved by purging with an inert gas like argon or nitrogen before introducing the silicon substrate.[2]
-
Reaction Conditions: Mild reaction conditions, such as room temperature assembly, can help minimize surface oxidation compared to high-temperature thermal methods.[1] X-ray Photoelectron Spectroscopy (XPS) can be used to verify the absence of a significant SiOx peak (around 102-103 eV) after monolayer formation.[1][3]
Q2: The resulting monolayer has poor or patchy coverage. What are the likely causes and solutions?
A: Incomplete or disordered monolayers are often due to substrate contamination, impure reagents, or suboptimal reaction parameters.[4]
-
Substrate Cleanliness: The initial silicon wafer must be scrupulously cleaned to remove organic and particulate contaminants before the H-termination step. Standard cleaning procedures like the RCA clean or piranha solution are effective.
-
Reagent Purity: Use high-purity, distilled this compound.[1] Impurities in the acid or solvent can compete for reaction sites on the silicon surface, leading to defects.[4]
-
Reaction Time: Ensure sufficient reaction time for the monolayer to self-assemble. While some methods are rapid, many protocols suggest incubation times of 16-24 hours to achieve high coverage.[1][2]
-
Rinsing Procedure: After monolayer formation, a thorough rinsing and sonication procedure is essential to remove physisorbed (non-covalently bonded) molecules. A typical procedure involves rinsing with copious amounts of hexane, acetone, and methanol, followed by brief sonication in a fresh solvent like dichloromethane.[1][4]
Q3: I am observing side reactions or my terminal carboxylic acid group is not intact. How can I ensure the reaction is selective?
A: The desired reaction is the hydrosilylation of the terminal alkene (C=C) group of this compound with the Si-H surface, leaving the carboxylic acid (-COOH) group available for further functionalization.
-
Reaction Selectivity: Studies confirm that under typical thermal (95-120°C) or photochemical conditions, the reaction occurs preferentially at the terminal C=C double bond. The carboxylic acid function does not react with the Si-H or Si-Si bonds of the surface.[2][3]
-
Control Experiments: A control experiment using a saturated fatty acid, like decanoic acid, under the same conditions should show little to no reaction, confirming that the attachment is via the alkene.[3]
-
Characterization: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is an excellent tool to verify this. You should observe the disappearance of Si-H stretching modes and the appearance of alkyl C-H stretching modes, while the characteristic C=O stretch of the carboxylic acid remains.
Q4: How stable are these monolayers, and what can I do to improve their longevity?
A: While the covalent Si-C bond is very strong and stable under a variety of conditions, degradation can still occur, primarily through the slow oxidation of the underlying silicon at defect sites.[5][6]
-
Monolayer Quality: The long-term stability is directly related to the quality and packing density of the monolayer. A dense, well-ordered monolayer acts as a better barrier against atmospheric moisture and oxygen, thus preventing oxidation of the underlying substrate.[6]
-
Pre-Treatments: For porous silicon, a thermal hydrocarbonization pre-treatment before functionalization with this compound has been shown to considerably improve stability against oxidation and dissolution in basic environments.[2]
-
Storage: For maximum stability, store functionalized substrates under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to minimize exposure to ambient conditions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from literature for the formation and characterization of this compound coatings on silicon.
Table 1: Reaction Conditions for this compound Monolayer Formation
| Reaction Method | Substrate | Temperature (°C) | Duration (hours) | Environment | Reference |
| Mild (TEMPO-catalyzed) | Si(111) | Room Temperature | 24 | N₂ Atmosphere | [1] |
| Thermal Hydrosilylation | Porous Si | 95 | 16-20 | Argon Atmosphere | [2][3] |
| Thermal Hydrosilylation | Porous Si | 120 | 20 | Argon Atmosphere | [2] |
| Photochemical | Si(111) | Not specified | 3 | Not specified | [7] |
Table 2: Characterization Data for Functionalized Surfaces
| Characterization Technique | Parameter | Value | Surface Condition | Reference |
| Contact Angle Goniometry | Advancing Water Contact Angle | 109° | Unfunctionalized Alkyl Monolayer on Si(100) | [5] |
| Contact Angle Goniometry | Receding Water Contact Angle | 98° | Unfunctionalized Alkyl Monolayer on Si(100) | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | Si 2p (SiOx) | Trace amounts | After mild monolayer assembly | [1] |
| Optical Reflectance Spectroscopy | Redshift in Reflectance Spectrum | 20 - 38 nm | After thermal hydrosilylation on PSi | [2] |
Experimental Protocols
Protocol 1: Mild Hydrosilylation of this compound on Si(111)
This protocol is adapted from methods that utilize mild conditions to form a carboxylic acid-terminated monolayer.[1]
1. Materials and Reagents:
-
Single-side polished n-type Si(111) wafers
-
40% Ammonium Fluoride (NH₄F) solution
-
Distilled 10-Undecenoic acid (this compound)
-
Hexane, Acetone, Methanol, Dichloromethane (CH₂Cl₂) (high-purity)
-
Argon or Nitrogen gas (high purity)
2. Substrate Preparation (H-Termination):
-
Cleave silicon wafers into desired shard sizes.
-
Immerse the silicon shards in a 40% NH₄F solution for 20 minutes under a gentle argon or nitrogen purge. This step etches the native silicon dioxide layer to yield a hydrogen-terminated Si(111) surface.
-
CRITICAL: Immediately after the 20-minute etch, remove the shards and transfer them directly into an inert atmosphere glovebox to prevent re-oxidation.
3. Monolayer Formation:
-
In the glovebox, place the freshly etched silicon shards into a Schlenk flask.
-
Immerse the shards in neat, distilled this compound.
-
Seal the flask and allow the reaction to proceed at room temperature for 24 hours.
4. Post-Formation Cleaning:
-
After 24 hours, remove the shards from the this compound solution.
-
Rinse the shards copiously with hexane, followed by acetone, and then methanol.
-
Place the shards in a beaker with fresh CH₂Cl₂ and sonicate for 3 minutes.
-
Discard the solvent, add fresh CH₂Cl₂, and sonicate for another 3 minutes.[4]
-
Dry the functionalized substrates under a stream of dry nitrogen.
-
Store in a clean, dry, and inert environment.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound monolayer formation on silicon.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common monolayer defects.
References
- 1. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 2. Thermally promoted addition of this compound on thermally hydrocarbonized porous silicon optical reflectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Formation, characterization, and chemistry of undecanoic acid-terminated silicon surfaces: patterning and immobilization of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrolysis of Ricinoleic Acid for Undecylenic Acid Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the pyrolysis of ricinoleic acid to produce undecylenic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions to minimize by-products and optimize the yield of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Suboptimal pyrolysis temperature: Temperatures that are too low result in incomplete conversion, while excessively high temperatures can lead to thermal degradation of the desired products.[1][2] 2. Insufficient residence time: The feedstock may not have enough time in the reaction zone to convert. 3. Secondary reactions and polymerization: Prolonged exposure of products to high temperatures can cause polymerization and the formation of undesirable by-products.[3] 4. Poor heat transfer: In conventional reactors, uneven heating can lead to localized overheating and side reactions.[4] | 1. Optimize temperature: The optimal temperature range is typically between 500°C and 650°C.[5] A study found the best yield for this compound from ricinoleic acid at 530°C.[1] Start with this temperature and optimize in small increments. 2. Adjust flow rate/residence time: Modify the feed rate of ricinoleic acid or the reactor volume to ensure adequate time for the reaction to occur. 3. Rapid quenching: Immediately cool the product stream after it leaves the reactor to prevent further reactions.[5] 4. Improve heating method: Consider using a microwave-assisted pyrolysis system for more uniform and rapid heating, which has been shown to improve yields.[4][6] Using a fluidized bed reactor or ensuring good mixing can also enhance heat transfer. |
| High concentration of by-products (e.g., dehydrated ricinoleic acid, polymers) | 1. Dehydration of ricinoleic acid: This is a common side reaction that can be promoted by certain conditions.[7] 2. Use of castor oil as feedstock: The glycerol backbone in castor oil can lead to the formation of by-products like acrolein.[3] 3. Absence of a diluent: Without a diluent, the concentration of reactants is high, which can favor intermolecular reactions leading to polymers. | 1. Introduce steam: Co-feeding water vapor with the ricinoleic acid can suppress dehydration reactions and minimize polymerization.[5] A water content of 0.3 to 3.0 times the weight of the ricinoleic acid is recommended.[5] 2. Use purified ricinoleic acid or its ester: Starting with ricinoleic acid or methyl ricinoleate instead of whole castor oil will eliminate glycerol-related by-products.[3] 3. Employ a carrier gas/steam: The use of an inert carrier gas or steam can reduce the partial pressure of the reactants and products, thereby minimizing side reactions.[5] |
| Coke formation in the reactor | 1. High reaction temperature: Elevated temperatures can promote the formation of carbonaceous deposits. 2. Prolonged residence time: Extended exposure of organic material to high temperatures leads to coking.[4] 3. Presence of impurities in the feedstock: Certain impurities can act as catalysts for coke formation. | 1. Lower the pyrolysis temperature: Operate at the lowest temperature that still provides a good conversion rate. 2. Increase the flow rate: A higher flow rate reduces the time the material spends in the hot zone. 3. Use a catalyst: Certain catalysts, like Ni/HZSM-5, have been shown to reduce coke formation while enhancing the selectivity towards the desired products.[8] 4. Regular reactor cleaning/regeneration: Implement a regular maintenance schedule for cleaning the reactor to remove any coke deposits. |
| Inconsistent product composition | 1. Fluctuations in reaction temperature: Unstable heating can lead to variations in the product distribution. 2. Inconsistent feed rate: Variations in the amount of ricinoleic acid being fed into the reactor will alter the reaction conditions. 3. Feedstock variability: The purity of the ricinoleic acid can affect the outcome of the reaction.[9] | 1. Improve temperature control: Ensure the temperature control system for the reactor is accurate and stable. 2. Use a precision pump: Employ a reliable pump to maintain a constant and accurate feed rate. 3. Ensure consistent feedstock quality: Use ricinoleic acid from a reliable source with a consistent purity level. Analyze the feedstock prior to use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the pyrolysis of ricinoleic acid?
A1: The primary by-products include heptaldehyde, which is a co-product of the main reaction, and undesirable secondary products.[5] These can include dehydration products of ricinoleic acid (such as esters of linoleic acid), polymeric residues, and at higher temperatures, smaller cracked molecules.[3][7][10] If castor oil is used directly as the feedstock, acrolein can also be a significant by-product from the decomposition of glycerol.[3]
Q2: What is the optimal temperature range for the pyrolysis of ricinoleic acid to maximize this compound yield?
A2: The optimal temperature for pyrolysis is generally in the range of 500°C to 700°C.[5] However, lower temperatures within this range, around 530°C, have been reported to provide the best yield of this compound while minimizing the formation of cracked gas products.[1] One study achieved a 17.8% mass yield of this compound from ricinoleic acid at 530°C.[1]
Q3: How does the use of steam affect the reaction?
A3: The introduction of steam during the pyrolysis of ricinoleic acid has been shown to be beneficial. It acts as a diluent, reducing the partial pressure of the reactants and thus minimizing side reactions like polymerization.[5] It also serves as a heat reservoir, contributing to more uniform heating, and can inhibit the thermal dehydration of ricinoleic acid.[5] This leads to improved yields of both this compound and heptaldehyde.[5]
Q4: Is it better to use castor oil, ricinoleic acid, or methyl ricinoleate as the starting material?
A4: While castor oil is the raw source, using purified ricinoleic acid or its methyl ester (methyl ricinoleate) is generally preferred.[3] The direct pyrolysis of castor oil leads to the formation of undesirable by-products from the glycerol backbone, such as acrolein and polymeric materials.[3] Using ricinoleic acid or methyl ricinoleate results in a cleaner reaction with fewer side products, simplifying the purification of this compound.
Q5: Can catalysts be used to improve the process?
A5: Yes, catalysts can be employed to enhance the selectivity and yield of the desired products. For instance, the use of a Ni/HZSM-5 catalyst has been shown to increase the yields of heptaldehyde and methyl undecenoate while reducing coke formation.[8]
Q6: What analytical techniques are suitable for monitoring the reaction and quantifying the products?
A6: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common method for analyzing the composition of the bio-oil produced and quantifying the yields of this compound and other volatile products.[1] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another powerful technique for studying the product distribution at different heating rates.[9][10] For the specific quantification of this compound in various formulations, High-Performance Liquid Chromatography (HPLC) methods have also been developed.[11][12]
Quantitative Data Presentation
Table 1: Effect of Temperature on this compound and Heptaldehyde Yield from Ricinoleic Acid Pyrolysis
| Temperature (°C) | This compound Yield (mass %) | Heptaldehyde Yield (mass %) | Feedstock | Reference |
| 530 | 17.8 | 15.2 | Ricinoleic Acid | [1] |
| 545 | Not specified | Not specified | Ricinoleic Acid | [1] |
| 560 | Not specified | Not specified | Ricinoleic Acid | [1] |
| 575 | Not specified | Not specified | Ricinoleic Acid | [1] |
| 650 | 61.0 (chemical yield) | 64.5 (chemical yield) | Technical Ricinoleic Acid (80%) | [5] |
Note: The study in reference[1] indicates that 530°C gave the best result for this compound yield. The yields in reference[5] are reported as chemical yields and were obtained with the introduction of steam.
Table 2: Comparison of Pyrolysis With and Without Steam
| Feedstock | Condition | n-Heptaldehyde Yield | This compound Yield | Reference |
| Castor Oil | With Steam | 265 g (76% chemical yield) | 320 g (64% chemical yield) | [5] |
| Castor Oil | Without Steam | 200 g (49% chemical yield) | 180 g (impure, 36% yield) | [5] |
Data is based on the pyrolysis of 1 kg of castor oil.
Experimental Protocols
Key Experiment: Pyrolysis of Ricinoleic Acid in a Continuous Tubular Reactor with Steam
This protocol is a generalized procedure based on methodologies described in the literature.[1][5]
1. Materials and Equipment:
-
Purified ricinoleic acid
-
Distilled water
-
High-temperature tubular reactor (e.g., quartz or stainless steel)
-
Tube furnace with temperature controller
-
High-pressure liquid pump for feeding ricinoleic acid
-
Water pump for steam generation
-
Steam generator/superheater
-
Condenser system (e.g., cold trap or shell and tube condenser)
-
Product collection flasks
-
Gas chromatograph with FID (GC-FID) for analysis
2. Experimental Procedure:
-
Set the tube furnace to the desired reaction temperature (e.g., 530°C).
-
Heat the steam generator and superheater to produce superheated steam at a controlled rate (e.g., to achieve a desired water-to-ricinoleic acid ratio by weight).
-
Once the reactor temperature is stable, start the flow of steam through the reactor.
-
Begin pumping the ricinoleic acid into a mixing zone with the superheated steam before it enters the main reactor tube. The feed rate should be carefully controlled to achieve the desired residence time.
-
The vaporized mixture of ricinoleic acid and steam passes through the heated tubular reactor where pyrolysis occurs.
-
The reaction products exit the reactor and are immediately passed through the condenser system to rapidly cool and liquefy the condensable products.
-
Collect the condensate, which will typically separate into an organic layer and an aqueous layer.
-
Separate the organic layer from the aqueous layer using a separatory funnel.
-
Analyze a sample of the organic layer using GC-FID to determine the product distribution and quantify the yield of this compound and other components.
-
Continue the process for a set period, ensuring steady-state conditions are maintained.
-
After the experiment, safely shut down the system by stopping the ricinoleic acid feed, continuing the steam flow for a period to purge the reactor, and then turning off the heaters.
3. Product Analysis (GC-FID):
-
Prepare standard solutions of this compound, heptaldehyde, and ricinoleic acid of known concentrations.
-
Calibrate the GC-FID by injecting the standard solutions to obtain calibration curves.
-
Inject a known amount of the organic layer sample from the pyrolysis experiment into the GC-FID.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each component in the sample by using the calibration curves.
-
Calculate the yield of this compound based on the amount of ricinoleic acid fed into the reactor.
Mandatory Visualizations
References
- 1. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US2807633A - Pyrolysis of ricinoleates - Google Patents [patents.google.com]
- 6. Microwave-assisted pyrolysis of methyl ricinoleate for continuous production of this compound methyl ester (UAME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2737519A - Pyrolysis of ricinoleic esters - Google Patents [patents.google.com]
- 8. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of undecylenic and sorbic acids in cosmetic preparations by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of Undecenoic Acid in Antifungal Spray on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Addressing solubility issues of undecylenic acid in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undecylenic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in cell culture media?
A1: this compound is a monounsaturated fatty acid with a long 11-carbon chain, making it hydrophobic and thus poorly soluble in aqueous solutions like cell culture media.[1][2] Its limited water solubility can lead to precipitation and inconsistent results in cell-based assays.[3]
Q2: What are the common solvents used to dissolve this compound for cell culture experiments?
A2: Traditionally, organic solvents like ethanol and dimethyl sulfoxide (DMSO) have been used to dissolve fatty acids for in vitro studies.[1][4] However, these solvents can introduce their own toxicities and off-target effects on cells.[1][3]
Q3: Is there a more biocompatible method to solubilize this compound?
A3: Yes, a novel method utilizing the amino acid L-arginine has been shown to effectively solubilize this compound in water at high concentrations (exceeding 150 mg/mL at 20°C).[1][5] This approach avoids the use of potentially toxic organic solvents.[1] The formulation, referred to as GS-1, involves the non-covalent interaction between the carboxylic acid group of this compound and the amine group of L-arginine, allowing the resulting complex to be water-soluble.[5]
Q4: What are the known biological activities of this compound in cell culture?
A4: this compound is primarily known for its antifungal properties, particularly against Candida albicans, where it can inhibit biofilm formation and hyphal growth.[6][7] More recently, it has been shown to induce apoptosis in various cancer cell lines, suggesting potential anticancer applications.[1][8]
Q5: At what concentration is this compound effective in cell culture?
A5: The effective concentration of this compound can vary depending on the cell type and the biological effect being studied. For its antifungal activity against C. albicans, concentrations above 3 mM have been shown to be effective at inhibiting biofilm formation.[6][7] In cancer cell lines, the cytotoxic effects of the GS-1 formulation have been observed in a concentration-dependent manner.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media after adding this compound. | - Poor solubility of this compound.[3] - High concentration of this compound. - Use of an inappropriate solvent. | - Utilize the L-arginine solubilization method (see Protocol 1). - Prepare a stock solution in an appropriate organic solvent like DMSO or ethanol and dilute it to the final working concentration immediately before use (see Protocol 2).[3][4] - Ensure the final solvent concentration in the media is low (typically <1%) to minimize toxicity.[3] - Gently mix the final solution; avoid vigorous vortexing which can sometimes promote precipitation.[10] |
| Inconsistent or no biological effect observed. | - Inaccurate concentration due to precipitation. - Degradation of this compound. | - Visually inspect the media for any precipitate before treating cells. - Prepare fresh stock solutions and working solutions for each experiment. - Use a solubilization method that ensures the compound remains in solution. |
| Cell toxicity observed in vehicle control group. | - High concentration of organic solvent (e.g., DMSO, ethanol).[1] | - Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. - Keep the final solvent concentration in the culture medium as low as possible.[3] - Consider using the L-arginine solubilization method to eliminate the need for organic solvents.[1] |
| Difficulty reproducing results. | - Variability in stock solution preparation. - Incomplete dissolution of this compound. | - Standardize the protocol for preparing this compound solutions. - Ensure complete dissolution of the stock solution before diluting it in the culture media. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Very low (e.g., 38.46 mg/L at 20°C, pH 4.27) | [2][11][12] |
| Ethanol | Miscible | [11] |
| DMSO | ~10 mg/mL (for undecanoic acid, a similar fatty acid) | [4] |
| Dimethyl formamide (DMF) | ~25 mg/mL (for undecanoic acid) | [4] |
| Water with L-arginine (GS-1 formulation) | >150 mg/mL at 20°C | [1][5] |
Experimental Protocols
Protocol 1: Solubilization of this compound using L-arginine (GS-1 Formulation)
This protocol is based on the novel method described for enhancing the aqueous solubility of this compound.[1][5]
Materials:
-
This compound
-
L-arginine
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Preparation of Stock Solution:
-
In a sterile microcentrifuge tube, combine this compound and L-arginine. While the exact molar ratio for optimal solubilization can be empirically determined, a starting point can be based on the described "GS-1" formulation.[1]
-
Add sterile, deionized water to the desired final concentration (e.g., to achieve a stock solution of 150 mg/mL of this compound).[5]
-
Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear.
-
-
Sterilization:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
-
Preparation of Working Solution:
-
Dilute the sterile stock solution directly into your pre-warmed cell culture medium to achieve the final desired working concentration.
-
Gently mix the medium by swirling the flask or plate.
-
-
Cell Treatment:
-
Remove the existing medium from your cells and replace it with the freshly prepared medium containing the this compound formulation.
-
Protocol 2: Solubilization of this compound using an Organic Solvent
This protocol describes the traditional method of using an organic solvent for solubilization.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Preparation of Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-25 mg/mL).[4]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Immediately before treating your cells, dilute the stock solution into the pre-warmed medium to the final desired working concentration. It is crucial to add the stock solution to the medium and not the other way around to minimize precipitation.
-
Ensure the final concentration of the organic solvent in the medium is well below the toxic level for your cells (typically ≤ 0.5%).
-
Mix gently by inverting the tube or swirling the culture vessel.
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the freshly prepared medium containing this compound to your cells.
-
Include a vehicle control in your experiment (medium with the same final concentration of the organic solvent but without this compound).
-
Visualizations
References
- 1. Novel Formulation of this compound induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wintermute Biomedical [wintermutebiomedical.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 12. This compound | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of undecylenic acid conjugation efficiency to biomolecules
Welcome to the technical support center for undecylenic acid bioconjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize the efficiency of conjugating this compound to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for bioconjugation?
This compound (undec-10-enoic acid) is a bifunctional organic compound featuring an eleven-carbon chain with a terminal carboxylic acid group (-COOH) at one end and a terminal double bond (C=C) at the other.[1][2] Its bifunctional nature makes it a useful linking molecule.[1] The carboxylic acid can be used to form stable amide bonds with primary amines (e.g., lysine residues) on proteins, while the terminal double bond offers a handle for secondary modification via chemistries like "thiol-ene" reactions.[2][3]
Q2: What are the primary methods for conjugating this compound to a biomolecule?
The most common method targets primary amines on biomolecules and involves activating the carboxylic acid group of this compound. Key methods include:
-
Carbodiimide Chemistry (EDC/NHS): This is the most popular approach. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to create a more stable, amine-reactive intermediate, improving conjugation efficiency.[4][5]
-
Thiol-Ene "Click" Chemistry: This method utilizes the terminal double bond of this compound. A thiol-containing biomolecule can react with the double bond in the presence of a photoinitiator or thermal initiator, forming a stable thioether linkage.[6]
Q3: What makes this compound challenging to work with?
The primary challenge is its poor water solubility.[7] this compound is practically insoluble in aqueous buffers, which can lead to low reaction efficiency and precipitation.[7][8] Strategies to overcome this include dissolving it in a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer or using formulations that enhance solubility, such as combining it with L-arginine.[1][8]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the conjugation process.
Problem 1: Low or No Conjugation Efficiency
Q: My final product shows very little or no conjugation. What went wrong?
A: Low yield is the most common issue and can be attributed to several factors related to reagents, reaction conditions, or the biomolecule itself. Refer to the logical troubleshooting diagram below and the detailed causes.
Possible Cause 1: Inactive Reagents EDC is highly sensitive to moisture and can hydrolyze quickly, rendering it inactive.[5] NHS and Sulfo-NHS can also degrade over time.
-
Solution: Always use fresh, high-purity EDC and NHS. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation.[9] Prepare EDC solutions immediately before use and discard any unused portion.[5]
Possible Cause 2: Suboptimal pH and Buffer Choice EDC/NHS chemistry is highly pH-dependent. The activation of the carboxylic acid with EDC is most efficient at an acidic pH (4.5–6.0), while the subsequent reaction of the NHS-ester with the primary amine on the biomolecule is most efficient at a physiological to slightly alkaline pH (7.2–8.0).[4][9] Using a single pH or the wrong buffer can drastically reduce yield. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction and must be avoided.[4][10]
-
Solution: Perform a two-step reaction.
Possible Cause 3: Poor Solubility of this compound this compound is sparingly soluble in aqueous solutions and may precipitate out when added to the buffer, making it unavailable for reaction.[8]
-
Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[8] Add this stock solution to the reaction mixture slowly and dropwise while vortexing to prevent localized precipitation. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize its effect on protein structure.
Problem 2: Biomolecule Aggregation or Precipitation
Q: My protein precipitated after I added the this compound or EDC/NHS reagents. Why?
A: Precipitation can occur for two main reasons:
-
Solvent Effects: High concentrations of organic co-solvents (like DMSO) used to dissolve the this compound can denature and precipitate sensitive proteins.
-
Increased Hydrophobicity: As the hydrophobic this compound molecules are conjugated to the surface of the biomolecule, the overall hydrophobicity of the conjugate increases. This can lead to aggregation and precipitation, especially at high conjugation ratios.
-
Solutions:
-
Minimize the amount of organic solvent used.
-
Reduce the molar excess of this compound in the reaction to target a lower degree of labeling.
-
Include stabilizing excipients like arginine or non-ionic detergents (e.g., Tween-20 at a very low concentration) in the coupling buffer.
-
Ensure the reaction is performed at a pH where the protein is stable and well away from its isoelectric point.
-
Problem 3: Difficulty Confirming Conjugation
Q: How can I verify that the conjugation was successful and determine the degree of labeling?
A: Proper characterization is critical. A combination of techniques is recommended.
-
Solutions:
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a shift to a higher position on an SDS-PAGE gel compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method. The mass spectrum of the conjugate will show a mass increase corresponding to the number of this compound molecules attached.[12]
-
UV-Vis Spectrophotometry: This method is less direct for this compound as it lacks a strong chromophore. However, if the biomolecule has a known absorbance, changes in the spectrum might be indicative, though often inconclusive on their own.[13]
-
Fluorescence Spectroscopy: Changes in the intrinsic tryptophan fluorescence of a protein upon conjugation can sometimes be used to infer modification, but this is not a quantitative method.[14][15]
-
RP-HPLC: Reversed-phase HPLC can often separate the unconjugated biomolecule from conjugates with different degrees of labeling due to the increased hydrophobicity.[12]
-
| Troubleshooting Summary | ||
| Problem | Potential Cause | Recommended Solution |
| Low/No Conjugation | Inactive EDC/NHS | Use fresh reagents; prepare EDC solution immediately before use.[5][9] |
| Incorrect pH | Use a two-step reaction: MES buffer (pH 5-6) for activation, then PBS (pH 7.2-8) for coupling.[4][9] | |
| Interfering Buffer Components | Use non-amine, non-carboxylate buffers (e.g., MES, HEPES, PBS).[10] | |
| Poor this compound Solubility | Dissolve in DMSO/DMF first and add dropwise to the reaction.[8] | |
| Biomolecule Precipitation | High Organic Solvent Conc. | Keep final DMSO/DMF concentration <10%. |
| Increased Hydrophobicity | Reduce the molar ratio of this compound to the biomolecule. | |
| Difficulty in Characterization | Ambiguous Results | Use a combination of methods: SDS-PAGE for a visual shift and Mass Spectrometry for definitive mass confirmation.[12] |
Experimental Protocols and Methodologies
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general framework. Optimal molar ratios and reaction times may need to be determined empirically for each specific biomolecule.
Materials:
-
Protein of interest (in an appropriate buffer like PBS)
-
This compound (UA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: 100 mM Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl or Hydroxylamine, pH 8.5
-
DMSO (Anhydrous)
-
Desalting column for buffer exchange and purification
Workflow Diagram:
Procedure:
-
Preparation:
-
Buffer exchange the protein into Activation Buffer (50 mM MES, pH 6.0) using a desalting column to remove any interfering amine-containing preservatives or buffers. Adjust the protein concentration to 2-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a solution of EDC (e.g., 20 mM) and Sulfo-NHS (e.g., 50 mM) in cold Activation Buffer.
-
-
Activation:
-
To your protein solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the protein. Add it dropwise while gently stirring.
-
Add the EDC/Sulfo-NHS solution to the protein-UA mixture. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the amount of this compound used.[9]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling:
-
Raise the pH of the reaction mixture to 7.2-7.5 by adding a calculated volume of Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[9] This will hydrolyze any remaining active esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and reaction by-products by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS pH 7.4).
-
Chemical Reaction Pathway
The two-step EDC/Sulfo-NHS reaction minimizes protein cross-linking by converting the carboxyl group into a more stable amine-reactive ester before raising the pH for efficient coupling.[5]
References
- 1. This compound (1333-28-4) for sale [vulcanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facile polyisobutylene functionalization via thiol–ene click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugfuture.com [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Biophysical Characterization of Protein-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Undecylenic Acid and Caprylic Acid as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of undecylenic acid and caprylic acid, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended to assist researchers and professionals in the fields of mycology and drug development in making informed decisions regarding the use of these fatty acids in antifungal applications.
Executive Summary
This compound and caprylic acid are both medium-chain fatty acids (MCFAs) that have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. While both compounds share similar primary mechanisms of action, including the disruption of fungal cell membranes and the inhibition of morphological transitions critical for virulence, there is evidence to suggest differences in their potency. Some studies indicate that this compound is approximately six times more effective as an antifungal agent than caprylic acid[1][2][3].
The primary antifungal mechanisms for both fatty acids involve:
-
Disruption of Fungal Cell Membranes: Both undecylenic and caprylic acid can integrate into the lipid bilayer of fungal cell membranes, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death[4][5].
-
Inhibition of Morphogenesis: A key virulence factor for Candida albicans is its ability to transition from a yeast form to a more invasive hyphal form. Both fatty acids have been shown to inhibit this process, thereby reducing the pathogen's ability to cause infection[6][7][8].
-
Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Both this compound and caprylic acid have been shown to inhibit the formation of Candida albicans biofilms[6][9].
Quantitative Data Presentation
The following table summarizes the available quantitative data on the antifungal activity of this compound and caprylic acid against Candida albicans. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Antifungal Agent | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| This compound | Candida albicans | 100 - 200 | Not Reported | [10] |
| Caprylic Acid | Candida albicans | 100 - 200 | Not Reported | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antimicrobial agent that results in a specified reduction (e.g., 99.9%) in the number of viable microorganisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The following is a generalized protocol for determining the MIC and MFC of this compound and caprylic acid against Candida albicans using the broth microdilution method.
1. Preparation of Fungal Inoculum: a. Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. c. The inoculum is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
2. Preparation of Antifungal Agents: a. Stock solutions of this compound and caprylic acid are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Serial two-fold dilutions of each fatty acid are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. MIC Determination: a. 100 µL of the diluted fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents. b. The plate is incubated at 35°C for 24-48 hours. c. The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
4. MFC Determination: a. Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth. b. The aliquot is sub-cultured onto an SDA plate. c. The plates are incubated at 35°C for 24-48 hours. d. The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways affected by this compound and caprylic acid in Candida albicans.
Caption: this compound's Antifungal Mechanism of Action.
References
- 1. altmedrev.com [altmedrev.com]
- 2. greatlife.eu [greatlife.eu]
- 3. balanceone.com [balanceone.com]
- 4. londoncfm.co.uk [londoncfm.co.uk]
- 5. caringsunshine.com [caringsunshine.com]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. This compound inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wellnessresources.com [wellnessresources.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Undecylenic Acid Derivatives Against Drug-Resistant Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant fungal infections poses a significant threat to global health. The limited arsenal of effective antifungal agents and the increasing prevalence of resistance in species such as Candida auris and azole-resistant Aspergillus fumigatus necessitate the exploration of novel therapeutic compounds. Undecylenic acid, a naturally occurring fatty acid, has long been recognized for its antifungal properties. This guide provides a comparative analysis of the efficacy of various this compound derivatives against drug-resistant fungi, supported by experimental data and detailed methodologies to assist in the evaluation and development of new antifungal therapies.
Mechanism of Action: Disrupting Fungal Integrity
This compound and its derivatives exert their antifungal effects through a multi-pronged attack on fungal cells. The primary mechanism involves the disruption of the fungal cell membrane's integrity. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components.
Furthermore, studies have indicated that this compound can interfere with critical metabolic processes. One key target is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane that maintains its fluidity and structural integrity. By disrupting ergosterol biosynthesis, this compound derivatives compromise the fungal membrane, enhancing their antifungal potency.
A significant aspect of the antifungal activity of this compound is its ability to inhibit fungal morphogenesis, particularly the transition from the yeast-like form to the invasive hyphal form in pathogenic fungi like Candida albicans. This transition is a critical virulence factor, and its inhibition significantly curtails the pathogen's ability to cause infection. This is achieved, in part, by down-regulating the expression of hyphal-specific genes like HWP1.[1][2]
Comparative Efficacy of this compound Derivatives
While this compound itself shows considerable antifungal activity, recent research has focused on synthesizing and evaluating various derivatives, including esters and amides, to enhance their efficacy, solubility, and spectrum of activity.
Aliphatic Esters of this compound
Studies have shown that aliphatic esters of 10-undecylenic acid exhibit significant antifungal activity, particularly against filamentous fungi. In a comparative study, iso-amyl 10-undecylenate demonstrated the most pronounced activity against Penicillium sp., Aspergillus niger, and Fusarium moniliforme when compared to n-butyl, iso-butyl, and t-butyl esters.
Table 1: Antifungal Activity of Aliphatic Esters of 10-Undecylenic Acid
| Compound | Penicillium sp. (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) | Fusarium moniliforme (Zone of Inhibition, mm) |
| i-Amyl 10-undecylenate | 25 | 28 | 30 |
| i-Butyl 10-undecylenate | 22 | 25 | 26 |
| t-Butyl 10-undecylenate | 20 | 23 | 24 |
| n-Butyl 10-undecylenate | 18 | 21 | 22 |
| Nystatin (40 µg/ml) | 35 | 38 | 40 |
Data adapted from a study on the synthesis and antimicrobial activity of 10-undecylenic aliphatic esters. The zones of inhibition indicate the extent of antifungal activity.
Acetylenic Acid Derivatives
Acetylenic acid derivatives of this compound have shown potent in vitro activity against a broad range of fungal pathogens, including fluconazole-resistant Candida species. One study highlighted 6-nonadecynoic acid as a particularly active compound against Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes, with MIC values significantly lower than this compound.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Acetylenic Acids and Standard Antifungals (µg/mL)
| Compound | C. albicans (ATCC 90028) | C. albicans (Fluconazole-Resistant Isolate) | A. fumigatus (ATCC 204305) | T. mentagrophytes (ATCC 24953) |
| 6-Hexadecynoic acid | 1.56 | 3.13 | 3.13 | 0.78 |
| 6-Octadecynoic acid | 0.78 | 1.56 | 1.56 | 0.39 |
| 6-Nonadecynoic acid | 0.39 | 0.78 | 0.78 | 0.2 |
| This compound | >100 | >100 | >100 | >100 |
| Amphotericin B | 0.25 | 0.5 | 0.5 | 0.25 |
| Fluconazole | 0.5 | 64 | >64 | 16 |
MIC values represent the minimum concentration of the compound required to inhibit fungal growth.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for Lipophilic Compounds
The following protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, adapted for testing the antifungal susceptibility of lipophilic compounds like this compound derivatives.[3][4][5]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The inoculum is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Agents:
-
This compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Standard antifungal drugs (e.g., fluconazole, caspofungin) are prepared according to CLSI guidelines to serve as controls.
3. Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control (no antifungal agent) and a sterility control (no inoculum) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Undecanoic Acid
The following diagram illustrates the proposed mechanism of action of undecanoic acid, a related fatty acid, against fungal cells. This pathway highlights the induction of oxidative stress and subsequent disruption of cellular processes.
Caption: Proposed mechanism of undecanoic acid against fungi.[6]
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Caption: Workflow for MIC determination.
Conclusion
This compound and its derivatives represent a promising class of antifungal agents with a distinct mechanism of action that is effective against a range of fungal pathogens, including some drug-resistant strains. The data presented in this guide highlight the potential of these compounds and provide a foundation for further research and development. The detailed experimental protocols offer a standardized approach for evaluating the efficacy of new derivatives, which is crucial for the discovery of novel antifungal therapies to combat the growing challenge of antimicrobial resistance. Further investigation into the specific signaling pathways affected by these compounds will provide deeper insights into their mechanisms and may reveal new targets for antifungal drug development.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Undecylenic Acid's Antifungal Efficacy Using Minimum Inhibitory Concentration (MIC) Assays
This guide provides an objective comparison of the antifungal performance of undecylenic acid against other common antifungal agents. The analysis is supported by experimental data from Minimum Inhibitory Concentration (MIC) assays, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, an unsaturated fatty acid derived from castor oil, has long been utilized for its potent antifungal properties, particularly in topical treatments for skin infections like athlete's foot and ringworm.[1][2][3] Its efficacy is scientifically validated through in vitro susceptibility tests, primarily the Minimum Inhibitory Concentration (MIC) assay. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This guide compares the MIC data of this compound with established antifungal drugs—clotrimazole, miconazole, and terbinafine—to provide a clear perspective on its relative antifungal activity.
Mechanism of Action
This compound exerts its antifungal effect through a multi-faceted approach targeting the fungal cell's structure and function:
-
Cell Membrane Disruption: The primary mechanism involves the integration of this compound into the fungal cell membrane's lipid bilayer. This disrupts the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[4]
-
Inhibition of Morphogenesis: It plays a crucial role in inhibiting the morphological transition of Candida albicans from its yeast form to the more invasive hyphal form.[1][5] This transition is a key virulence factor for the fungus.
-
Enzyme and Biosynthesis Inhibition: this compound has been shown to interfere with critical metabolic processes by inhibiting fatty acid biosynthesis and ergosterol synthesis, a vital component for maintaining the structure and function of the fungal cell membrane.[1][4][6]
In comparison, other antifungal agents operate through different mechanisms. Azoles like clotrimazole and miconazole primarily inhibit the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis.[7] Allylamines such as terbinafine inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.
Data Presentation: Comparative MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungal agents against various fungal species, with a focus on Candida albicans. These values are compiled from multiple in vitro studies. A lower MIC value indicates greater potency.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| This compound | Candida albicans | - | - | < 125 (0.0125%) | Inhibits biofilm formation effectively above 3 mM. Complete growth inhibition at 0.4% (4000 µg/mL).[8][9] |
| Clotrimazole | Candida albicans | <0.0156 - 8 | 0.008 | 0.5 - 1 | MIC values can vary; one study reported the majority of isolates had MICs ≤0.06 µg/mL.[10][11][12] |
| Miconazole | Candida spp. | 1 - 10 | - | 0.12 - 0.5 | MIC₉₀ was 0.12 µg/mL for fluconazole-susceptible strains and 0.5 µg/mL for resistant strains.[13][14] |
| Terbinafine | Candida albicans | 0.03 - >128 | 1 | 4 | Generally considered to have moderate activity against C. albicans yeasts in vitro.[15][16][17][18] |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The data presented is typically generated using standardized broth dilution antifungal susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.[19][20][21]
CLSI M27-A3 Broth Microdilution Method (Summarized)
-
Preparation of Antifungal Agent: The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[22]
-
Inoculation: A 96-well microtiter plate is prepared with each well containing a specific concentration of the antifungal agent. Each well is then inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.[23]
-
Reading Results: The MIC is determined by visual inspection or by using a spectrophotometer to read the absorbance. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% depending on the drug class) compared to the growth control.[23]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Mechanism of action of this compound against fungal cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Desenex, Fungoid AF, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. thecandidadiet.com [thecandidadiet.com]
- 4. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fungicidal PMMA-Undecylenic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient [mdpi.com]
- 12. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Antifungal activity of miconazole against recent Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Undecylenic Acid-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biomedical materials is increasingly turning towards sustainable and biocompatible polymers for applications ranging from drug delivery to tissue engineering. Among these, polymers derived from undecylenic acid, a renewable resource obtained from castor oil, are emerging as a versatile platform. This guide provides an objective comparison of the material properties of this compound-based polymers—specifically polyesters, polyamides, and polyurethanes—with established biodegradable polymers such as polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL). The information herein is supported by experimental data from various studies to aid in material selection for specific research and development needs.
Quantitative Comparison of Material Properties
The selection of a polymer for a biomedical application is critically dependent on its mechanical and thermal properties. The following tables summarize the key quantitative data for this compound-based polymers and their common alternatives. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.
Table 1: Comparison of Mechanical Properties
| Polymer Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound-Based Polyesters | 11.6 - 99.7 | 40 - 54.5 | 12.7 - 106.7 |
| This compound-Based Polyamides | ~1454 | up to 27.4 | 36.4 - 313.5 |
| This compound-Based Polyurethanes | 1.94 - 8.28 | 0.41 - 1.05 | 16.3 - 26.9 |
| Polylactic Acid (PLA) | 2500 - 3600 | 39.7 - 58.2 | < 10 |
| Poly(lactic-co-glycolic acid) (PLGA) | 1000 - 2000 | 40 - 55 | 2 - 10 |
| Polycaprolactone (PCL) | 169 - 400 | 9.5 - 14.5 | > 780 |
Table 2: Comparison of Thermal Properties
| Polymer Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound-Based Polyesters | -34.13 to 13.0 | Not always present | > 300 |
| This compound-Based Polyamides | 28.3 - 103 | 168.3 - 202.4 | > 380 |
| This compound-Based Polyurethanes | Varies with composition | Varies with composition | Varies with composition |
| Polylactic Acid (PLA) | 55 - 66 | 165 | ~350 |
| Poly(lactic-co-glycolic acid) (PLGA) | 45 - 55 | Amorphous | ~300 |
| Polycaprolactone (PCL) | -60 | 60 | ~350 |
Table 3: Comparison of Biodegradation and Biocompatibility
| Polymer Type | Biodegradation Rate | Biocompatibility |
| This compound-Based Polymers | Varies (hydrolytic/enzymatic) | Generally considered biocompatible; degradation products are non-toxic.[1] |
| Polylactic Acid (PLA) | Slow (hydrolysis) | Biocompatible; degradation product is lactic acid.[2] |
| Poly(lactic-co-glycolic acid) (PLGA) | Tunable (faster than PLA) | Biocompatible; degradation products are lactic and glycolic acids. |
| Polycaprolactone (PCL) | Very slow (hydrolysis) | Biocompatible. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of material properties, based on internationally recognized standards.
Tensile Testing (Mechanical Properties)
Tensile properties such as Young's modulus, tensile strength, and elongation at break are determined using a universal testing machine.
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[3][4][5][6]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or cutting from a polymer sheet, with dimensions as specified in the standard.
-
Test Procedure:
-
Condition the specimens at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type, typically ranging from 1 to 500 mm/min.
-
Record the load and displacement data to generate a stress-strain curve.
-
-
Data Analysis:
-
Young's Modulus: Calculated from the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Differential Scanning Calorimetry (DSC) (Thermal Properties)
DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Standard: ISO 11357 - Plastics -- Differential scanning calorimetry (DSC).[7][8]
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Test Procedure:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a constant rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Reheat the sample at the same constant rate.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): The peak temperature of the endothermic melting event on the heating scan.
-
Thermogravimetric Analysis (TGA) (Thermal Stability)
TGA measures the change in mass of a material as a function of temperature or time to determine its thermal stability and decomposition temperature (Td).
-
Standard: ISO 11358 - Plastics -- Thermogravimetry (TG) of polymers.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
Test Procedure:
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
-
In Vitro Degradation Study
This test evaluates the degradation rate of biodegradable polymers in a simulated physiological environment.
-
Standard: ASTM F1635 - Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants.[9][10][11]
-
Sample Preparation: Polymer films or scaffolds of known weight and dimensions are prepared.
-
Test Procedure:
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
-
At predetermined time points, remove the samples from the solution.
-
Rinse the samples with deionized water and dry them to a constant weight.
-
-
Data Analysis:
-
Mass Loss: Calculated as the percentage decrease in weight over time.
-
Molecular Weight Reduction: The molecular weight of the polymer can be measured at each time point using techniques like Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
-
Morphological Changes: Surface and internal morphology changes can be observed using Scanning Electron Microscopy (SEM).
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the development and application of this compound-based polymers in a biomedical context.
Conclusion
Polymers derived from this compound present a promising, renewable alternative to conventional biodegradable polymers in the biomedical field. Their tunable mechanical and thermal properties, coupled with inherent biocompatibility, make them suitable for a wide array of applications. This guide provides a foundational comparison to aid researchers and drug development professionals in their initial material selection process. However, for any specific application, it is crucial to perform direct comparative studies under identical experimental conditions to ensure the selection of the most appropriate material. The detailed experimental protocols based on international standards provided herein offer a starting point for such comparative evaluations.
References
- 1. arxiv.org [arxiv.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Novel Formulation of this compound induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbset.com [cbset.com]
- 5. nhsrcindia.org [nhsrcindia.org]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. DSpace [minerva-access.unimelb.edu.au]
- 9. pjoes.com [pjoes.com]
- 10. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
Stability Showdown: Undecylenic Acid Versus Modern Surface Modifications Under Physiological Scrutiny
A comparative guide for researchers navigating the complex landscape of biomaterial surface engineering. This report provides an objective analysis of undecylenic acid-modified surfaces against leading alternatives—poly(ethylene glycol), zwitterionic polymers, and phosphonic acids—assessing their stability and performance in simulated physiological environments.
In the quest for biocompatible and stable biomaterials, surface modification is a critical step to control biological interactions at the material interface. This compound, a fatty acid with a terminal double bond, offers a straightforward method for surface functionalization. However, its long-term stability under the demanding conditions of the human body remains a key concern for researchers and drug development professionals. This guide provides a comparative analysis of this compound-modified surfaces with three popular alternatives: poly(ethylene glycol) (PEG), zwitterionic polymers, and phosphonic acids. The following sections present available experimental data, detailed methodologies for stability assessment, and visual representations of relevant biological pathways and experimental workflows.
Comparative Stability Analysis
The long-term performance of a surface modification is paramount for the efficacy and safety of biomedical devices. The following tables summarize the available quantitative data on the stability of this compound and its alternatives under various simulated physiological conditions. It is important to note that direct head-to-head comparative studies are scarce in the published literature. Therefore, the data presented here is collated from various sources and should be interpreted with the understanding that experimental conditions may not be identical across studies.
Table 1: Stability of this compound-Modified Surfaces
| Substrate Material | Physiological Condition | Duration | Stability Metric & Result | Reference |
| Poly(dimethylsiloxane) (PDMS) | MilliQ water at 50 °C | 17 hours | Water Contact Angle (WCA): Stable | [1][2] |
| Poly(dimethylsiloxane) (PDMS) | Desiccator at room temperature | 19.5 hours | Water Contact Angle (WCA): Stable | [1][2] |
| Porous Silicon Nanoparticles | Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 | 6 hours | Photoluminescence: Full preservation | [3] |
| Porous Silicon Nanoparticles | Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 | > 2 hours | Morphology: Full preservation | [3] |
Table 2: Stability of Poly(ethylene glycol) (PEG)-Modified Surfaces
| Substrate Material | Physiological Condition | Duration | Stability Metric & Result | Reference |
| Organosilane film | 0.1 M Sodium Phosphate Buffer, pH 7.4 | Up to 25 days | Film Thickness: Stable | [4] |
| Organosilane film | 0.1 M Sodium Phosphate Buffer, pH 7.4 | After 25 days | Film Thickness: Declined rapidly | [4] |
| Gold Nanoparticles | Water | 28 days | UV-Vis Spectroscopy: Stable | [5] |
| PDMS | Cell Culture Media | Not specified | Albumin Adsorption: 66% decrease vs. unmodified | [6] |
Table 3: Stability of Zwitterionic Polymer-Modified Surfaces
| Substrate Material | Physiological Condition | Duration | Stability Metric & Result | Reference |
| Silicon Nitride | Phosphate-Buffered Saline (PBS) | 7 days | No signs of degradation reported | [7] |
| Various | Undiluted Blood Plasma | Not specified | Excellent antifouling behavior | [7] |
| Various | Aqueous Solutions | Not specified | High stability reported | [7] |
Table 4: Stability of Phosphonic Acid-Modified Surfaces
| Substrate Material | Physiological Condition | Duration | Stability Metric & Result | Reference |
| Titanium (Ti) | Tris-Buffered Saline (TBS) at 37°C | 1 day | Significant desorption observed | [8] |
| Titanium (Ti) | Ambient Air | 14 days | Stable | [8] |
| Titanium Dioxide (TiO2) and Zirconium Dioxide (ZrO2) | pH 1-10 at 25°C | 1 week | Grafting Density Loss: ~2-5% | [9] |
| Titanium Alloy (Ti-6Al-4V) | pH 7.5 | 7 days | Amino acid-modified film: Not degraded | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections outline the methodologies used to assess the stability and performance of the compared surface modifications.
Surface Modification Protocols
1. This compound Modification of PDMS [1][2]
-
Substrate Preparation: PDMS substrates are cleaned by rinsing with MilliQ water, followed by ethanol, and then dried under a stream of nitrogen.
-
Modification: The cleaned PDMS is placed in a sealed glass container with a thin coating of pure this compound (UDA) on the bottom surface of each sample.
-
Curing: The container with the UDA-coated PDMS is placed in an oven at 80°C for a specified duration (e.g., 10 minutes, 1 hour, or 1 day).
-
Cleaning: After modification, the samples are cleaned by ultrasonication for 10 minutes in MilliQ water, 20 minutes in 50% ethanol, and a further 10 minutes in MilliQ water.
-
Drying: The modified samples are finally dried under a stream of nitrogen.
2. Poly(ethylene glycol) (PEG) Grafting to Surfaces [6]
-
Surface Activation: The substrate (e.g., PDMS, PC) is first treated to create a reactive layer. For instance, a (3-Aminopropyl) triethoxysilane (APTES) layer can be created to provide amine groups for subsequent PEG attachment.
-
PEGylation: The activated surface is then reacted with a PEG derivative, such as PEG-Diacrylate (PEG-DA), to covalently graft the PEG chains to the surface. The specific reaction conditions (solvent, temperature, time) will depend on the chosen PEG derivative and the surface chemistry.
3. Zwitterionic Polymer Brush Synthesis (Surface-Initiated ATRP) [11][12]
-
Initiator Immobilization: The substrate is functionalized with an atom transfer radical polymerization (ATRP) initiator. For silica surfaces, this can be achieved by treating with 3-(aminopropyl)triethoxysilane (APTES) followed by reaction with an initiator like α-bromoisobutyryl bromide.
-
Polymerization: The initiator-modified surface is then immersed in a solution containing the zwitterionic monomer (e.g., sulfobetaine methacrylate), a catalyst system (e.g., copper catalyst and ligand), and a reducing agent for activators regenerated by electron transfer (ARGET) ATRP. The polymerization is allowed to proceed for a set time to grow the polymer brushes from the surface.
4. Phosphonic Acid Monolayer Formation on Metal Oxides [13][14][15]
-
Substrate Cleaning: The metal oxide substrate (e.g., titanium, stainless steel) is rigorously cleaned by sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen. An oxygen plasma or UV-ozone treatment can be used for final cleaning.
-
Monolayer Deposition: The cleaned substrate is immersed in a dilute solution (typically 0.1 mM to 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol, isopropanol, THF) for a period ranging from a few hours to over 24 hours at room temperature.
-
Rinsing and Annealing: After deposition, the substrate is thoroughly rinsed with the solvent to remove non-adsorbed molecules. A post-deposition annealing step (e.g., 140°C for 48 hours for silicon oxide) can be performed to promote strong covalent bond formation.
Stability and Performance Assessment Protocols
1. Water Contact Angle (WCA) Goniometry
-
A small droplet (typically 1-5 µL) of deionized water is dispensed onto the modified surface.
-
A camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Image analysis software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
WCA measurements are taken at multiple locations on the surface and at different time points during the stability study to assess changes in surface hydrophilicity/hydrophobicity.
2. X-ray Photoelectron Spectroscopy (XPS)
-
The modified surface is placed in an ultra-high vacuum chamber of an XPS instrument.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
The resulting spectrum provides information on the elemental composition and chemical states of the elements on the surface, allowing for the confirmation of the modification and detection of any chemical degradation over time.
3. Ellipsometry
-
A polarized beam of light is reflected off the surface of the sample.
-
The change in polarization of the reflected light is measured by a detector.
-
By analyzing this change, the thickness and refractive index of the thin film on the surface can be determined with high precision.
-
This technique is used to monitor any changes in the thickness of the surface coating over time, indicating degradation or desorption.
4. Protein Adsorption Assay
-
The modified surfaces are incubated in a solution containing a specific protein (e.g., bovine serum albumin, fibrinogen) or a complex biological fluid like serum or plasma for a defined period.
-
After incubation, the surfaces are thoroughly rinsed to remove non-adsorbed proteins.
-
The amount of adsorbed protein is quantified using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Surface Plasmon Resonance (SPR), or by eluting the adsorbed proteins and measuring their concentration using a colorimetric assay (e.g., BCA or Bradford assay).
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a generic experimental workflow for stability testing and a representative cell signaling pathway influenced by surface properties.
Caption: Experimental workflow for stability testing of modified surfaces.
Caption: Integrin-mediated FAK signaling pathway at the cell-biomaterial interface.
Conclusion
The choice of surface modification strategy is a critical decision in the development of biomedical devices, with significant implications for their long-term performance and biocompatibility. While this compound provides a relatively simple means of surface functionalization, the available data on its long-term stability under physiological conditions is limited. In contrast, PEG, zwitterionic polymers, and phosphonic acids have been more extensively studied and, in many cases, demonstrate superior stability and antifouling properties.
This guide highlights the necessity for direct, standardized comparative studies to enable researchers to make informed decisions based on robust, quantitative data. The provided experimental protocols and conceptual diagrams serve as a resource for designing and interpreting such studies. As the field of biomaterials continues to evolve, a deeper understanding of the interplay between surface chemistry, stability, and biological response will be crucial for the development of the next generation of medical implants and devices.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic stability of organic monolayers supported on TiO2 and ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. princeton.edu [princeton.edu]
- 11. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Undecylenic Acid and Other Fatty Acids in Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance has propelled the search for alternative antimicrobial strategies, with a significant focus on the inhibition of microbial biofilms. These complex, surface-associated communities of microorganisms are notoriously resistant to conventional antibiotics and host immune responses. Fatty acids have emerged as a promising class of natural compounds with potent antibiofilm activity. This guide provides a detailed head-to-head comparison of undecylenic acid, a monounsaturated fatty acid, with other fatty acids in their ability to inhibit biofilm formation. The information presented is supported by experimental data to aid researchers and drug development professionals in their pursuit of novel anti-biofilm therapeutics.
Quantitative Comparison of Biofilm Inhibition
The efficacy of fatty acids in inhibiting biofilm formation varies depending on the microbial species, the specific fatty acid, and the experimental conditions. The following tables summarize the available quantitative data, primarily focusing on Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of a compound that inhibits the visible growth of a biofilm.
Table 1: Biofilm Inhibition against Staphylococcus aureus
| Fatty Acid | Chemical Formula | Type | MBIC (µg/mL) | Biofilm Inhibition (%) at Sub-MBIC | Reference |
| Undecanoic Acid | C11H22O2 | Saturated | >100 | 50% at 100 µg/mL | [1] |
| Petroselinic Acid | C18H34O2 | Monounsaturated | >400 | >65% at 100 µg/mL | [2] |
| Vaccenic Acid | C18H34O2 | Monounsaturated | >400 | >65% at 100 µg/mL | [2] |
| Oleic Acid | C18H34O2 | Monounsaturated | >400 | >65% at 100 µg/mL | [2] |
| Linoleic Acid | C18H32O2 | Polyunsaturated | >256 | 80% at 64 µg/mL | [3] |
| γ-Linolenic Acid | C18H30O2 | Polyunsaturated | >256 | 90% at 128 µg/mL | [3] |
| Arachidonic Acid | C20H32O2 | Polyunsaturated | >256 | 75% at 128 µg/mL | [3] |
Note: Data for this compound (C11:1) against S. aureus in a directly comparable format is limited in the reviewed literature. Undecanoic acid (C11:0) is presented as a close structural analog.[1]
Table 2: Biofilm Inhibition against Candida albicans
| Fatty Acid | Chemical Formula | Type | MBIC₅₀ (µM) | Biofilm Inhibition (%) at Sub-MBIC | Reference |
| This compound | C11H20O2 | Monounsaturated | >3000 | Effective inhibition at >3 mM | [4][5] |
| Heptanoic Acid | C7H14O2 | Saturated | <15.4 | >75% | [6] |
| Octanoic Acid (Caprylic Acid) | C8H16O2 | Saturated | <15.4 | >75% | [6] |
| Nonanoic Acid | C9H18O2 | Saturated | <15.4 | >75% | [6] |
| Decanoic Acid (Capric Acid) | C10H20O2 | Saturated | <15.4 | >75% | [6] |
| Lauric Acid | C12H24O2 | Saturated | <15.4 | >75% | [6] |
| γ-Linolenic Acid (GLA) | C18H30O2 | Polyunsaturated | Not specified | Remarkable inhibitory activity | [7] |
| Eicosapentaenoic Acid (EPA) | C20H30O2 | Polyunsaturated | Not specified | Significant inhibition at 1 mM | [7] |
| Arachidonic Acid (AA) | C20H32O2 | Polyunsaturated | Not specified | Significant inhibition at 1 mM | [7] |
Note: this compound demonstrates potent inhibition of C. albicans biofilm formation, primarily by preventing the crucial yeast-to-hyphae morphological transition.[4][5] Medium-chain saturated fatty acids also exhibit strong inhibitory effects at much lower concentrations.[6]
Table 3: Biofilm Inhibition against Pseudomonas aeruginosa
The available literature suggests that fatty acids, in general, exhibit limited efficacy in inhibiting biofilm formation by Gram-negative bacteria like Pseudomonas aeruginosa at moderate concentrations.[3] While some studies suggest this compound can inhibit quorum sensing signals in P. aeruginosa, specific MBIC values are not well-documented in comparative studies.[8]
Mechanisms of Action and Signaling Pathways
Fatty acids employ diverse mechanisms to inhibit biofilm formation, often targeting key virulence factors and signaling pathways.
This compound's Impact on Candida albicans Morphogenesis
A primary mechanism of this compound against C. albicans is the inhibition of the morphological transition from yeast to hyphal form.[4][9] This transition is a critical step for biofilm formation and tissue invasion. This compound has been shown to down-regulate the expression of hyphae-specific genes such as HWP1 and genes encoding secreted aspartic proteases, lipases, and phospholipases, all of which are crucial for biofilm integrity and virulence.[4][5]
Caption: this compound inhibits C. albicans biofilm formation.
Fatty Acid Interference with Bacterial Quorum Sensing
In bacteria, particularly Gram-positives like S. aureus, fatty acids can interfere with quorum sensing (QS) systems, which are cell-to-cell communication networks that regulate biofilm formation and virulence. For instance, petroselinic acid has been shown to repress the expression of the master quorum-sensing regulator agrA and its effector molecule, RNAIII, in S. aureus.[1][2] This leads to the downregulation of virulence factors such as α-hemolysin and nucleases, ultimately impairing biofilm development.[2]
Caption: Fatty acid interference with S. aureus quorum sensing.
Experimental Protocols
A standardized method for quantifying biofilm inhibition is crucial for comparative studies. The crystal violet assay is a widely used and reliable method.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines the general steps for assessing the ability of fatty acids to inhibit biofilm formation.
Caption: Crystal violet assay workflow for biofilm inhibition.
Detailed Steps:
-
Preparation: Prepare sterile 96-well flat-bottom microtiter plates. Prepare stock solutions of the fatty acids to be tested and perform serial dilutions in an appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well containing the different concentrations of fatty acids. Include positive (microorganism without fatty acid) and negative (medium only) controls.
-
Incubation: Incubate the plates under conditions optimal for biofilm formation for the specific microorganism (typically 24 to 48 hours).
-
Washing: After incubation, carefully discard the planktonic cells and wash the wells gently with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Rinsing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Transfer the solubilized solution to a new microtiter plate and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each fatty acid concentration relative to the untreated control.
Conclusion
This compound demonstrates significant antibiofilm activity, particularly against the fungal pathogen Candida albicans, by inhibiting its morphological transition. While direct comparative data against a broad spectrum of bacteria is still emerging, studies on its saturated analog and other fatty acids highlight the potential of this class of molecules. Medium-chain saturated fatty acids and certain unsaturated fatty acids like linoleic and petroselinic acid also show potent biofilm inhibitory effects, often through interference with bacterial quorum sensing. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of fatty acids in combating biofilm-associated infections. Future research should focus on direct head-to-head comparisons of a wider range of fatty acids against a more diverse panel of clinically relevant microorganisms to better delineate their structure-activity relationships and therapeutic promise.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal effects of this compound on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Candida albicans antibiofilm molecules: analysis based on inhibition and eradication studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activity of Essential Fatty Acids Against Candida albicans from Vulvovaginal Candidiasis and Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Undecylenic Acid via NMR and FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for validating the purity of synthesized undecylenic acid. Detailed experimental protocols and comparative data are presented to aid in the objective assessment of product quality.
This compound, a monounsaturated fatty acid with the formula CH₂=CH(CH₂)₈COOH, finds applications in antifungal treatments and as a precursor in the synthesis of polymers and pharmaceuticals.[1] Its primary synthesis route involves the pyrolysis of ricinoleic acid derived from castor oil.[1][2] This process, however, can introduce various impurities, including aldehydes, hydrocarbons, alcohols, esters, and other fatty acids, necessitating robust analytical methods for purity verification.[2][3]
Experimental Workflow for Purity Validation
The following diagram outlines the general workflow for validating the purity of synthesized this compound using NMR and FTIR spectroscopy.
References
A Comparative Guide to Analytical Methods for the Quantification of Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of undecylenic acid, a common antifungal agent. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) with different detection techniques and classical volumetric titration methods. This information is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance parameters of different validated methods.
| Parameter | HPLC-UV (with Derivatization) [1][2] | HPLC-UV (without Derivatization) [3] | HPLC-Fluorimetric (with Derivatization) [4][5] | Volumetric Titration [6] |
| Linearity Range | 12.5–300 µg[1][2] | Not explicitly stated, but method used for samples at 100 µg/mL[3] | 3.0–50.0 µM[4][5] | Not explicitly stated, but validated for linearity[6] |
| Accuracy (% Recovery) | 99.3 to 102.3%[1][2] | Not explicitly stated | Not explicitly stated | Satisfactory[6] |
| Precision | Not explicitly stated | Not explicitly stated | Not explicitly stated | Satisfactory[6] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | ~0.3 µM[4][5] | Not applicable |
| Specificity | High | High | High | Moderate |
| Derivatization Required | Yes[1][2] | No[3] | Yes[4][5] | No[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method enhances the UV absorbance of this compound through derivatization with 4'-nitrophenacyl bromide (NPB).
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in acetone. For ointments, sonication is used to ensure complete dissolution, followed by acidification and basification steps before centrifugation.
-
Derivatization: 0.5 mL of the sample or standard solution is mixed with 0.5 mL of an internal standard solution (sodium octanoate), 0.2 mL of NPB solution, and 0.2 mL of triethylamine (TEA) solution. The mixture is incubated at 50°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: Microsorb-MV C8
-
Mobile Phase: Methanol-acetonitrile-water (50:30:20)
-
Flow Rate: 1.6 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
This method allows for the direct quantification of this compound and can differentiate between the free acid and its salts.
-
Sample Preparation: Samples are sonicated for 30 minutes in either 0.1% ammonium hydroxide in methanol (for total undecenoic acid) or acetonitrile (for free undecenoic acid). The extract is then filtered and diluted with the mobile phase.[3]
-
Chromatographic Conditions:
-
Column: Ascentis Express C18 (10 cm x 2.1 mm, 2.7 µm)[3]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water/acetonitrile (95/5) and 0.1% phosphoric acid in water/acetonitrile (5/95)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection: UV at 200 nm[3]
-
Injection Volume: 1.0 µL[3]
-
This highly sensitive method involves derivatization to form a fluorescent product.
-
Derivatization: this compound is derivatized with 2-(2-naphthoxy)ethyl 2-(piperidino)ethanesulfonate.
-
Chromatographic Conditions:
Volumetric Titration[7]
Volumetric methods, including aqueous neutralization and complexometric titrations, are classical analytical techniques that can be used for the quality control of this compound and its salts.
-
Aqueous Neutralization Titration: This method is suitable for the quantification of the free this compound.
-
Complexometric Titration: This technique is used to determine the concentration of zinc undecylenate.
-
Validation: These methods have been validated for specificity, linearity, accuracy, precision, and robustness.[6]
Visualizing the Methodologies
To better understand the experimental processes and the concept of cross-validation, the following diagrams are provided.
Caption: Workflow for HPLC-UV analysis of this compound with derivatization.
Caption: Workflow for direct HPLC-UV analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple fluorimetric liquid chromatographic method for the analysis of this compound and zinc undecylenate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Undecylenic Acid
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of undecylenic acid, a compound widely used in research and pharmaceutical applications. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
This compound, while valuable in many scientific contexts, is classified as a skin and eye irritant and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, it is imperative that it is not disposed of through standard laboratory drains or as regular waste without appropriate treatment.
Quantitative Data on this compound Disposal Parameters
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound.
| Parameter | Value/Guideline | Source |
| pH of this compound | Moderately acidic in aqueous solution | [5] |
| Incompatible Materials | Bases, Oxidizing agents, Reducing agents | [6] |
| Recommended pH for Drain Disposal (after neutralization) | 5.5 - 9.0 | [7][8] |
| Recommended Dilution for Neutralization | 1 part acid to 10 parts ice water/base solution | [8] |
| Acute Oral Toxicity (LD50, Rat) | 2500 mg/kg | [4] |
Experimental Protocol: Neutralization of this compound for Disposal
For small quantities of this compound waste that are not contaminated with heavy metals or other hazardous chemicals, neutralization is a viable disposal method, provided it is permitted by your institution and local regulations. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound waste
-
Sodium carbonate (soda ash) or sodium bicarbonate
-
Ice
-
Large beaker (at least 10 times the volume of the acid waste)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: Place the large beaker on a stir plate within a secondary container (such as a basin) in a chemical fume hood. Add a stir bar to the beaker.
-
Dilution: For each volume of this compound waste, add approximately 10 volumes of ice water to the beaker. This helps to dissipate heat generated during neutralization.
-
Neutralization: Slowly and carefully add small portions of sodium carbonate or sodium bicarbonate to the stirring solution. Be cautious as this will cause fizzing (effervescence) due to the release of carbon dioxide gas.[5] The reaction is exothermic, and the ice will help to control the temperature.
-
pH Monitoring: Periodically, and after the fizzing has subsided, check the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the neutralizing agent in small increments until the pH of the solution is between 5.5 and 9.0.[7][8]
-
Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Caution: Never add water directly to concentrated acid. Always add the acid to a larger volume of water or a basic solution. For larger quantities of this compound or waste contaminated with other hazardous materials, disposal through a licensed hazardous waste management company is mandatory.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. This compound: Fungal Uses, Side Effects, & Dosage [medicinenet.com]
- 3. farmalabor.it [farmalabor.it]
- 4. vigon.com [vigon.com]
- 5. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. This compound or Undecenoic acid SDS MSDS of Manufacturers [aadhunikindustries.com]
- 7. benchchem.com [benchchem.com]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Undecylenic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Undecylenic Acid, a compound frequently used in various research and development applications. Adherence to these protocols is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3][4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles/Glasses | Must be splash-proof and conform to EN166 or NIOSH standards.[6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as butyl rubber or nitrile rubber, are recommended.[2][4][6][7] Gloves should be inspected for leaks before use and disposed of properly after handling.[6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect the skin.[1][7] For larger quantities or situations with a high risk of spillage, a chemical-resistant apron or full suit may be necessary.[1][2] |
| Respiratory Protection | Dust Respirator | An approved/certified respirator should be used if ventilation is inadequate or if dust is generated.[1][8] |
Hazard and Precautionary Data
This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation.[7][9][10] It may also be harmful if swallowed.[9] The following table outlines the key hazard statements and corresponding precautionary measures.
| Hazard Statement (H-Code) | Description | Precautionary Statement (P-Code) | Description |
| H315 | Causes skin irritation | P280 | Wear protective gloves.[9] |
| H319 | Causes serious eye irritation | P280 | Wear eye protection/face protection.[9] |
| H303 | May be harmful if swallowed | P264 | Wash hands thoroughly after handling.[9] |
| H411 | Toxic to aquatic life with long lasting effects | P273 | Avoid release to the environment.[9][10] |
Experimental Protocols: Safe Handling and Disposal Procedures
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][7]
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing by consistently wearing the appropriate PPE.[1][11]
-
Grounding: Ground all equipment containing the material to prevent static discharge, which could be an ignition source.[1]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][7] It should also be stored away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[1]
Disposal Protocol:
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[9]
-
Spill Management:
-
Small Spills: Use appropriate tools to place the spilled solid into a convenient waste disposal container.[1] Clean the area by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[1]
-
Large Spills: If the product is in solid form, use a shovel to put the material into a suitable waste disposal container.[1] If it is in liquid form, absorb it with an inert material and place it in an appropriate disposal container.[1]
-
-
Container Disposal: Empty containers may retain product residue and should be taken to an approved waste handling site for recycling or disposal.[9] Do not reuse empty containers.[9]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound and responding to an exposure event, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Immediate response steps for this compound exposure.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. osha.gov [osha.gov]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. pccarx.com [pccarx.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sdfine.com [sdfine.com]
- 9. vigon.com [vigon.com]
- 10. chemos.de [chemos.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
